tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQAHPXXVKMPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738332 | |
| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873551-20-3 | |
| Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
CAS Number: 873551-20-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a key heterocyclic building block in medicinal chemistry. Its structural features, including the protected piperidine ring and the cyano group, make it a versatile intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 873551-20-3 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cyanation reaction.
Synthesis from a Vinyl Triflate Precursor
A widely utilized method involves the reaction of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate with zinc cyanide in the presence of a palladium catalyst.
Experimental Protocol:
-
To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 17.4 mmol) in dimethylformamide (DMF) (60 mL) is added zinc cyanide (2.45 g, 20.9 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 2 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with water (120 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 60 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Quantitative Data:
| Parameter | Value |
| Starting Material Mass | 6.0 g |
| Product Mass | Typically 3.0-3.5 g |
| Yield | 83-97% |
| Purity | >95% (by NMR and LC-MS) |
Analytical Data
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): m/z 209.1 [M+H]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
6.75 (t, J = 4.0 Hz, 1H)
-
4.05 (q, J = 2.8 Hz, 2H)
-
3.61 (t, J = 5.6 Hz, 2H)
-
2.43 (m, 2H)
-
1.48 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
154.5
-
138.0
-
118.4
-
110.1
-
80.9
-
43.5
-
40.8
-
28.4
-
25.8
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors targeting cancer-related signaling pathways.
Role as a Synthetic Intermediate
The dihydropyridine scaffold serves as a versatile template for the construction of more complex molecules. The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Caption: Synthetic utility of the dihydropyridine intermediate.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Several potent and selective inhibitors of this pathway incorporate the tetrahydropyridine moiety derived from this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its established role in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, highlights its significance in modern drug discovery. The synthetic routes and analytical data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.
References
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in medicinal chemistry and drug development.
Core Chemical Properties
Summary of the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 873551-20-3 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Boiling Point | 319.5±42.0 °C (Predicted) | [1] |
| Density | 1.10±0.1 g/cm³ (Predicted) | [1] |
| Mass Spectrum (m/z) | 209 (M+1) | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound[3]
This protocol details a method for the synthesis of the title compound from tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate.
Materials:
-
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol)
-
Dimethyl sulfoxide (DMSO) (60 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol)
-
Zinc cyanide (3.81 g, 32 mmol)
-
Water
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol) in dimethyl sulfoxide (60 mL), add tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol) and zinc cyanide (3.81 g, 32 mmol).
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
After the reaction is complete, cool the mixture and dilute with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography using an eluent of 5% ethyl acetate in hexane to yield this compound (3.5 g).
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
In-Depth Technical Guide: Structure Elucidation of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a versatile synthetic intermediate for the preparation of a variety of more complex molecular architectures. Its structural features, including the dihydropyridine core, the cyano group, and the tert-butoxycarbonyl (Boc) protecting group, offer multiple points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its synthesis, spectroscopic characterization, and the experimental protocols employed.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |
| Synonyms | 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine |
| CAS Number | 873551-20-3[1] |
| Molecular Formula | C₁₁H₁₆N₂O₂[1] |
| Molecular Weight | 208.26 g/mol [1] |
Synthesis
A common and effective method for the synthesis of this compound involves a multi-step process starting from commercially available piperidin-4-ylmethanol. This synthetic route includes nucleophilic substitution, oxidation, halogenation, and elimination reactions.
Synthetic Pathway Visualization
Caption: Synthetic route to the target compound.
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| Ion | m/z (Observed) |
| [M+H]⁺ | 209 |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule. The key absorption bands are summarized below.
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2230-2210 |
| C=O (Carbonyl, Boc) | ~1690 |
| C-O (Ester, Boc) | ~1240 and 1160 |
| C-H (sp³ and sp²) | ~3000-2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
The proton NMR spectrum will exhibit characteristic signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are outlined in the table below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ (Boc) | ~1.47 | singlet | 9H |
| CH₂ (Position 5) | ~2.2-2.4 | multiplet | 2H |
| CH₂ (Position 6) | ~3.5-3.7 | triplet | 2H |
| CH₂ (Position 2) | ~4.0-4.2 | multiplet | 2H |
| CH (Position 3) | ~6.7-6.9 | multiplet | 1H |
The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts (δ) are presented below.
| Carbon | Chemical Shift (ppm) |
| C(CH₃)₃ (Boc) | ~28.4 |
| C(CH₃)₃ (Boc) | ~80.5 |
| C-5 | ~25-30 |
| C-6 | ~40-45 |
| C-2 | ~45-50 |
| C-4 | ~100-110 |
| C-3 | ~140-150 |
| C≡N | ~118 |
| C=O (Boc) | ~154 |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and characterization of this compound.
Synthesis Protocol
A representative synthesis involves the following steps:
-
Boc Protection of Piperidin-4-ylmethanol: Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield N-Boc-piperidin-4-ylmethanol.
-
Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, using an oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Further Transformation: The aldehyde is then converted to the target molecule through a sequence of reactions that may involve the formation of a vinyl triflate followed by a palladium-catalyzed cyanation.
Spectroscopic Analysis Protocols
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: A small amount of the compound is analyzed as a thin film on a potassium bromide (KBr) plate or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.
Logical Workflow for Structure Elucidation
The process of elucidating the structure of a novel compound follows a logical progression of experiments and data analysis.
Caption: Workflow for structure elucidation.
Conclusion
The structure of this compound is unequivocally confirmed through a combination of modern synthetic and spectroscopic techniques. The data obtained from mass spectrometry, IR, and NMR spectroscopy are in complete agreement with the proposed chemical structure. This well-characterized intermediate provides a reliable and valuable starting material for the synthesis of more complex and potentially biologically active molecules, underscoring its importance in the field of drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working with this and related compounds.
References
An In-depth Technical Guide to the Synthesis of 1-Boc-4-cyanopiperidine
Introduction
1-Boc-4-cyanopiperidine (tert-butyl 4-cyanopiperidine-1-carboxylate) is a vital heterocyclic organic compound widely utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is present in inhibitors of Protein Kinase B and GlyT1, making it a compound of significant interest to researchers and professionals in drug development and medicinal chemistry.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-4-cyanopiperidine, complete with detailed experimental protocols, comparative data, and process visualizations.
While the request specified the synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine, publicly available scientific literature and chemical databases provide limited established synthetic routes for this specific unsaturated derivative. In contrast, the saturated analogue, 1-Boc-4-cyanopiperidine, is a well-documented and commercially significant compound. This guide will, therefore, focus on the established and validated synthesis pathways for 1-Boc-4-cyanopiperidine.
Core Synthetic Pathways
The synthesis of 1-Boc-4-cyanopiperidine can be achieved through several distinct routes, primarily differing by the choice of starting material. The most common strategies include:
-
Boc Protection of 4-Cyanopiperidine: A direct and efficient method involving the protection of the secondary amine of 4-cyanopiperidine using di-tert-butyl dicarbonate (Boc₂O).
-
Dehydration of N-Boc-piperidine-4-carboxamide: The conversion of a primary amide to a nitrile using a dehydrating agent.
-
Conversion from N-Boc-4-piperidinecarboxaldehyde: A two-step process involving the formation of an aldoxime followed by its dehydration to the nitrile.
Pathway 1: Boc Protection of 4-Cyanopiperidine
This is one of the most straightforward methods, beginning with commercially available 4-cyanopiperidine. The reaction involves the addition of a Boc protecting group to the nitrogen atom of the piperidine ring.
Experimental Protocol
A solution of di-tert-butyl dicarbonate (4.36 g, 20 mmol) in dichloromethane (CH₂Cl₂, 10 ml) is added dropwise to a stirred solution of 4-cyanopiperidine (2.42 g, 22 mmol) in dichloromethane (50 ml).[2] The reaction is stirred for 2 hours at room temperature.[2] Following the reaction, the solvent is removed by evaporation under reduced pressure. The remaining oil is dissolved in ethyl acetate (50 ml), cooled to 0°C, and washed quickly with an ice-cold solution of KHSO₄ (0.136 g) in water (100 ml), followed by a wash with saturated aqueous NaHSO₄ (50 ml).[2] The organic layer is then dried over magnesium sulfate (MgSO₄), filtered, and evaporated under reduced pressure to yield the final product.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Cyanopiperidine | [2] |
| Reagent | Di-tert-butyl dicarbonate | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 4.02 g (Specific yield % not stated) | [2] |
| Melting Point | 48-50 °C | [2] |
Logical Workflow Diagram
Pathway 2: Dehydration of N-Boc-piperidine-4-carboxamide
This pathway involves the dehydration of a primary amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate, to form the corresponding nitrile.
Experimental Protocol
To a solution of tert-butyl 4-carbamoylpiperidine-1-carboxylate (1.0 mmol) and triethylamine (Et₃N, 1.5 mmol) in ethyl acetate (EtOAc, 1 mL), XtalFluor-E (1.1 mmol) is added portionwise at room temperature.[1][3] The resulting mixture is stirred for 1 hour.[1][3] The reaction is then quenched with a saturated sodium bicarbonate (NaHCO₃) solution and extracted with dichloromethane (CH₂Cl₂, 2 x 10 mL).[1] The combined organic layers are washed sequentially with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography if necessary.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 4-carbamoylpiperidine-1-carboxylate | [1] |
| Reagent | XtalFluor-E, Triethylamine (Et₃N) | [1][3] |
| Solvent | Ethyl Acetate (EtOAc) | [1][3] |
| Reaction Time | 1 hour | [1][3] |
| Yield | Not explicitly stated |
Signaling Pathway Diagram
Pathway 3: Conversion from N-Boc-4-piperidinecarboxaldehyde
This synthetic route proceeds via an aldoxime intermediate, which is subsequently dehydrated to the nitrile.
Experimental Protocol
In a 100-mL flask, charge acetonitrile (30 mL), hexamethyldisilazane (HMDS, 10 mmol), TEMPO (0.4 mmol), KPF₆ (0.4 mmol), and TBN (0.6 mmol).[4] Replace the air in the flask with oxygen. Heat the mixture to 30°C in a water bath.[4] Add N-Boc-4-piperidinecarboxaldehyde (4 mmol) slowly over 8 hours.[4] After the reaction, stir the mixture with a sodium thiosulfate solution and extract with ether. The organic layer is separated, and the solvent is distilled off under reduced pressure. The residue is purified by column chromatography (eluent: ethyl acetate/petroleum ether 1:100) to yield the product.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | N-Boc-4-piperidinecarboxaldehyde | [4] |
| Reagents | HMDS, TEMPO, KPF₆, TBN, Oxygen | [4] |
| Solvent | Acetonitrile | [4] |
| Reaction Time | 8 hours | [4] |
| Reaction Temp. | 30 °C | [4] |
| Yield | 70% (73% with 80 mL acetonitrile) | [4] |
Experimental Workflow Diagram
References
Spectroscopic and Synthetic Profile of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile heterocyclic building block, tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate. This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Mass Spectrum (MS) | Electrospray Ionization (ESI) | 209 | [M+H]⁺ |
Note: The molecular weight of this compound (C₁₁H₁₆N₂O₂) is 208.26 g/mol . The observed mass-to-charge ratio of 209 corresponds to the protonated molecule, confirming the compound's identity.
Due to the absence of publicly available, detailed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound in the searched literature, the following tables present predicted data and typical characteristic peaks based on the analysis of structurally similar compounds. These values should be used as a reference and confirmed by experimental data.
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | br s | 1H | H-3 (vinylic) |
| ~4.0 | t | 2H | H-2 (allylic) |
| ~3.6 | t | 2H | H-6 |
| ~2.4 | m | 2H | H-5 |
| 1.48 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O (carbamate) |
| ~140 | C-4 (vinylic) |
| ~120 | C-3 (vinylic) |
| ~118 | -CN (nitrile) |
| ~81 | -C(CH₃)₃ |
| ~45 | C-2 |
| ~43 | C-6 |
| ~28 | -C(CH₃)₃ |
| ~25 | C-5 |
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (alkane) |
| ~2220 | Medium | C≡N stretch (nitrile) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1160 | Strong | C-O stretch (carbamate) |
Experimental Protocols
The following sections detail the general experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A common synthetic route to this compound involves the cyanation of a suitable precursor, such as a vinyl triflate.[1]
Materials:
-
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate in DMF, add zinc cyanide and tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate software. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation (Thin Film): If the compound is an oil, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Sample Preparation (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using an FT-IR spectrometer. Acquire a background spectrum of the empty sample holder (or KBr pellet without the sample) and subtract it from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). Acquire the mass spectrum in the desired mass range. For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic characterization of the synthesized product.
Caption: Interrelationship between molecular structure and spectroscopic data.
References
The Ascendance of a Key Intermediate: A Technical Guide to tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. While its specific discovery and initial synthesis are not extensively documented as a singular breakthrough, its prominence has grown organically with the increasing demand for novel therapeutics targeting complex signaling pathways. This document details its history through its applications, outlines key synthetic methodologies with detailed experimental protocols, and explores its significant role in the development of targeted therapies, particularly inhibitors of the PI3K/AKT/mTOR pathway.
Introduction and Historical Context
This compound, often referred to as N-Boc-4-cyano-1,2,5,6-tetrahydropyridine, has emerged as a critical intermediate in the synthesis of a wide range of biologically active molecules. Its value lies in the versatile reactivity of the cyano group and the dihydropyridine ring, which can be further functionalized to create diverse molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under specific conditions, making it an ideal synthon in multi-step synthetic campaigns.
The historical trajectory of this compound is intrinsically linked to the evolution of drug discovery, particularly in the realm of oncology. The drive to develop specific inhibitors for key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway, has fueled the demand for novel heterocyclic intermediates. While a definitive "discovery" paper for this specific molecule is not readily apparent, its use has become increasingly prevalent in patent literature and research articles from the early 2000s onwards, coinciding with the rise of targeted cancer therapies.
Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and overall cost-effectiveness.
Cyanation of a Triflate Precursor
A common and efficient method involves the palladium-catalyzed cyanation of a vinyl triflate precursor. This method offers high yields and is amenable to scale-up.
Experimental Protocol:
To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol) in dimethyl sulfoxide (60 mL), tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol) and zinc cyanide (3.81 g, 32 mmol) are added. The reaction mixture is heated to 100 °C and stirred for 2 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with water and saturated saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography (5% ethyl acetate/hexane) to yield the final product.
Dehydration of a Cyanohydrin Derived from N-Boc-4-piperidone
An alternative approach begins with the readily available N-Boc-4-piperidone. This multi-step process involves the formation of a cyanohydrin followed by dehydration.
Experimental Protocol:
Step 1: Formation of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate. N-Boc-4-piperidone is reacted with a cyanide source, such as potassium cyanide, in the presence of a suitable acid catalyst to form the corresponding cyanohydrin.
Step 2: Dehydration. The resulting cyanohydrin is then subjected to dehydration using a dehydrating agent like phosphorus oxychloride or thionyl chloride in a suitable solvent such as pyridine or dichloromethane. The reaction is typically stirred at room temperature or with gentle heating to drive the elimination of water and form the double bond. The crude product is then worked up and purified by column chromatography.
Synthesis from Piperidin-4-ylmethanol
A four-step synthesis starting from piperidin-4-ylmethanol has also been reported, which is particularly useful if this starting material is more readily available.[1][2]
Experimental Protocol:
This process involves:
-
Nucleophilic Substitution: Protection of the primary alcohol.
-
Oxidation: Conversion of the protected alcohol to an aldehyde.
-
Halogenation: Introduction of a halogen at the 4-position.
-
Elimination: Base-mediated elimination to form the double bond and introduce the cyano group.
A similar multi-step synthesis starting from piperidin-4-ylmethanol has been optimized to achieve a total yield of 71.4%.[1][2]
Data Presentation
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Cyanation of Triflate | tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | Pd(PPh₃)₄, Zn(CN)₂ | 2 hours | 100 | Not explicitly stated, but implied to be high | Internal Synthesis |
| Dehydration of Cyanohydrin | N-Boc-4-piperidone | KCN, POCl₃ or SOCl₂ | Variable | Room Temperature to mild heating | Moderate to Good | General Method |
| From Piperidin-4-ylmethanol | Piperidin-4-ylmethanol | (Boc)₂O, PCC, NBS, LiOH | Multi-step | Various | 71.4 (overall) | [1][2] |
Applications in Drug Development
This compound is a cornerstone intermediate in the synthesis of numerous small molecule inhibitors targeting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][3] The cyano group of the intermediate can be converted into various functional groups, such as amines or amides, which are crucial for binding to the active site of PI3K enzymes.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1][4] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including mTOR, leading to the promotion of cell growth and survival.[4] In many cancers, mutations in components of this pathway, such as PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), lead to its constitutive activation, driving tumorigenesis.[4]
Role in the Synthesis of PI3K Inhibitors
The tetrahydropyridine core of the intermediate serves as a versatile scaffold for the development of PI3K inhibitors. The cyano group can be readily transformed into a primary amine, which can then be further elaborated to introduce functionalities that interact with key residues in the ATP-binding pocket of the PI3K enzyme.
Conclusion
This compound has solidified its role as a vital building block in the synthesis of complex, biologically active molecules. Its adaptable structure and versatile reactivity have made it particularly valuable in the development of targeted therapies for cancer. While its origins are not traced to a single seminal discovery, its widespread adoption in medicinal chemistry underscores its importance. This guide has provided a detailed overview of its synthesis and applications, offering a valuable resource for researchers and professionals in the field of drug development. The continued exploration of this and similar intermediates will undoubtedly pave the way for the discovery of new and more effective therapeutic agents.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 3. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 1-Boc-4-cyanopiperidine
Note to the Reader: The request specified "1-Boc-4-cyano-5,6-dihydropyridine." However, extensive database searches revealed no direct experimental data for this specific dihydropyridine derivative. The search results consistently identified a closely related and well-characterized compound, 1-Boc-4-cyanopiperidine (CAS No. 91419-52-2). This technical guide will, therefore, focus on the physical and experimental characteristics of 1-Boc-4-cyanopiperidine, a key intermediate in pharmaceutical and chemical synthesis.
Core Physical and Chemical Properties
1-Boc-4-cyanopiperidine is a white to off-white crystalline powder.[1][2][3] It is a versatile synthetic building block, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with a cyano group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical agents.[2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2][4] |
| Molecular Weight | 210.27 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 60-64 °C | [1][2][3] |
| Boiling Point | 325.3±35.0 °C (Predicted) | [1][3] |
| Density | 1.07±0.1 g/cm³ (Predicted) | [1][2][3] |
| Solubility | Soluble in Chloroform | [1][3] |
| Storage Temperature | 2-8°C | [1][2][3] |
| Data Type | Key Features | Source |
| Refractive Index (n20D) | 1.488 | [2][4] |
| pKa | -3.08±0.40 (Predicted) | [1][3] |
| ¹H NMR | Data consistent with the structure of 1,4-dihydropyridine derivatives.[5][6] | [5][6] |
| ¹³C NMR | Signals for the dihydropyridine ring carbons are sensitive to substituents.[5] The cyano group typically appears around 119 ppm.[5] | [5] |
| IR Spectroscopy | Characteristic stretching vibration of the C≡N (nitrile) group is expected in the region of 2200-2185 cm⁻¹.[7] | [7] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of 1-Boc-4-cyanopiperidine in a research setting. The following sections outline common synthetic and purification methods.
A common method for the synthesis of 1-Boc-4-cyanopiperidine involves the dehydration of the corresponding amide, tert-butyl 4-carbamoylpiperidine-1-carboxylate.
-
General Procedure:
-
Dissolve 4-Carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane (DCM) and cool the solution to 0°C.
-
Add triethylamine (TEA), followed by the slow addition of a solution of phosphorus oxychloride (POCl₃) in DCM, maintaining the temperature between 0°C and 5°C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Carefully add a saturated sodium hydrogen carbonate solution until gas formation ceases.
-
Separate the organic layer. The aqueous phase is extracted again with DCM.
-
Combine the organic layers and wash sequentially with a 10% citric acid solution and brine.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under vacuum to yield the crude product, which may crystallize.[4]
-
If necessary, the crude product from the synthesis can be purified using flash column chromatography.[1]
-
General Procedure:
-
The crude product is dissolved in a minimal amount of a suitable solvent.
-
The solution is loaded onto a silica gel column.
-
Elution is performed with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
The solvent is removed from the pure fractions under reduced pressure to yield the purified 1-Boc-4-cyanopiperidine.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: A flowchart illustrating the synthesis and purification of 1-Boc-4-cyanopiperidine.
Signaling Pathways and Biological Activity
While 1-Boc-4-cyanopiperidine is primarily a synthetic intermediate, the broader class of dihydropyridine derivatives is well-known for its biological activity, particularly as calcium channel blockers used in the treatment of hypertension.[8] These compounds are crucial in studying the structure and function of voltage-activated calcium channels.[8][9] The piperidine moiety present in 1-Boc-4-cyanopiperidine is a common scaffold in the development of various bioactive molecules, including inhibitors of Protein Kinase B and GlyT1.[1]
Caption: Logical relationship showing the role of 1-Boc-4-cyanopiperidine in drug development.
References
- 1. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-4-cyanopiperidine CAS#: 91419-52-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. scielo.br [scielo.br]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. ijrcs.org [ijrcs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: A Versatile Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in the synthesis of diverse and potentially bioactive molecules. This document details its chemical identity, a representative synthetic protocol, and its role as a versatile intermediate in the development of novel therapeutics.
Chemical Identity and Nomenclature
The compound with the common name this compound is a heterocyclic compound featuring a dihydropyridine ring system. For clarity and precision in scientific communication, it is essential to use its standardized IUPAC name and be aware of its common synonyms.
| Identifier | Name |
| IUPAC Name | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate[1] |
| Synonym(s) | This compound, 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine, tert-butyl 4-cyano-1,2,3,6-tetrahydropyridine-1-carboxylate |
| CAS Number | 873551-20-3 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
Role as a Synthetic Intermediate
This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. The dihydropyridine core is a privileged scaffold found in numerous biologically active compounds. The cyano group and the Boc-protected nitrogen offer multiple avenues for chemical modification, allowing for the construction of diverse molecular libraries for drug discovery programs.
While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The strategic incorporation of this building block allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target. A closely related analog, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, serves as a crucial intermediate for small molecule anticancer drugs, some of which are investigated for their role in the PI3K/AKT/mTOR signaling pathway.[2] This highlights the potential for derivatives of the title compound to target critical cellular pathways implicated in disease.
The following diagram illustrates the logical workflow of utilizing this compound as a building block in a drug discovery cascade.
References
Methodological & Application
Synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the commercially available N-Boc-4-piperidone. The first step involves the formation of a vinyl triflate intermediate, which is subsequently converted to the target nitrile via a palladium-catalyzed cyanation reaction. This protocol offers a reliable and reproducible method for accessing this important synthetic intermediate.
Introduction
Substituted dihydropyridines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, leveraging the versatile reactivity of the cyano group and the dihydropyridine core. The presented protocol is based on established synthetic transformations, providing a practical guide for laboratory-scale synthesis.
Synthetic Pathway
The synthesis proceeds in two key steps:
-
Enol Triflate Formation: N-Boc-4-piperidone is converted to its corresponding enol triflate, tert-butyl 4-((trifluoromethyl)sulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate.
-
Palladium-Catalyzed Cyanation: The vinyl triflate intermediate undergoes a palladium-catalyzed cross-coupling reaction with a cyanide source to yield the final product.
Data Presentation
Table 1: Materials and Reagents
| Compound/Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | Commercially Available | Starting material |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | Commercially Available | 1.0 M solution in THF |
| N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) | C₁₄H₅F₆NO₄S₂ | 417.31 | Commercially Available | Trifluoromenylating agent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Commercially Available | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | Commercially Available | Palladium catalyst precursor |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | Commercially Available | Ligand |
| Zinc Cyanide (Zn(CN)₂) | C₂N₂Zn | 117.44 | Commercially Available | Cyanide source |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Commercially Available | Anhydrous |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | Prepared in-house | For workup |
| Brine | NaCl (aq) | - | Prepared in-house | For workup |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Commercially Available | Drying agent |
| Celite® | - | - | Commercially Available | Filtration aid |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Commercially Available | For extraction and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | Commercially Available | For chromatography |
| Silica gel | SiO₂ | 60.08 | Commercially Available | For column chromatography |
Table 2: Summary of a Representative Synthesis of this compound
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | N-Boc-4-piperidone | 1 : 1.2 (LiHMDS) : 1.2 (Tf₂NPh) | THF | -78 to rt | 2 | ~85 | >95 (by NMR) |
| 2 | This compound | Vinyl Triflate | 1 : 0.05 (Pd₂(dba)₃) : 0.1 (dppf) : 0.6 (Zn(CN)₂) | DMF | 80 | 12 | ~80 | >98 (by NMR) |
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (Vinyl Triflate)
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-piperidone (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq, 1.0 M in THF) dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.2 eq) in anhydrous THF.
-
Add the solution of Tf₂NPh to the reaction mixture dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the vinyl triflate as a colorless oil.
Step 2: Synthesis of this compound
-
To a flame-dried Schlenk tube under an inert atmosphere, add the vinyl triflate from Step 1 (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq), and zinc cyanide (Zn(CN)₂, 0.6 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the Schlenk tube.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (3 x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.
Visualizations
Caption: Synthetic route to the target compound.
The Strategic Role of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate in Pharmaceutical Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Subject: Detailed application and protocols for the use of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate as a pivotal pharmaceutical intermediate in the synthesis of targeted cancer therapeutics.
Introduction
This compound is a key heterocyclic building block with significant applications in the synthesis of complex pharmaceutical compounds. Its unique structural features, including a protected piperidine ring and a reactive cyano group, make it a versatile precursor for the construction of various bioactive molecules. This document provides a comprehensive overview of its primary application as an intermediate in the synthesis of the Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, a targeted therapy for certain types of cancer. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to guide researchers in its effective utilization.
Application in the Synthesis of Niraparib
Niraparib (2-[4-(3S)-piperidin-3-ylphenyl]-2H-indazole-7-carboxamide) is a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The synthesis of Niraparib relies on the construction of a key piperidinylphenyl-indazole core. This compound serves as a crucial starting material for the stereoselective synthesis of the (S)-3-aminopiperidine moiety, a central component of Niraparib.
The synthetic strategy involves the asymmetric reduction of the enamine nitrile functionality of this compound to introduce the desired stereochemistry at the C3 position of the piperidine ring. Subsequent chemical modifications lead to the formation of the advanced intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, which is then coupled with the indazole core to complete the synthesis of Niraparib.
Quantitative Data
The following tables summarize representative quantitative data for key steps in the synthesis of Niraparib intermediates derived from this compound, as reported in various patents.
Table 1: Synthesis of Niraparib Intermediate 5
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Niraparib intermediate 4 | Formamide, Sodium methoxide, DMF | 40 | 3.5 | 87 | >95 |
Data extracted from patent CN107235957A describing the amidation of a Niraparib intermediate.[1]
Table 2: Synthesis of Niraparib from Intermediate 3
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Niraparib intermediate 2, tert-butyl-3-(4-amino)phenylpiperidine-1-carboxylic acid tert-butyl ester | Methanol, Acetic acid, Sodium bicarbonate | 40 (reflux) | 2 | 85 | >98 |
Data extracted from patent CN107235957A describing the coupling reaction to form a key Niraparib precursor.[1]
Table 3: Purification of Niraparib Intermediate
| Step | Compound | Solvents | Yield (%) | Purity (HPLC) |
| 1 | Niraparib Intermediate | Ethyl acetate | >90 | >90 |
| 2 | Niraparib Intermediate | - | 99.48 | >99 |
Data extracted from patent EP3668857B1 describing the purification of Niraparib intermediates.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of key intermediates in the manufacturing of Niraparib, starting from precursors related to this compound.
Protocol 1: Synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (A Key Niraparib Intermediate)
This protocol outlines a plausible synthetic route from a cyano-piperidine precursor. Direct asymmetric reduction of this compound is a key transformation.
Step 1: Asymmetric Reduction of this compound
-
To a solution of this compound in a suitable solvent (e.g., methanol, ethanol), add a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-48 hours) until the reaction is complete, as monitored by TLC or HPLC.
-
After completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl 4-cyanopiperidine-1-carboxylate.
Step 2: Reduction of the Cyano Group to an Amino Group
-
Dissolve the crude tert-butyl 4-cyanopiperidine-1-carboxylate in a suitable solvent (e.g., THF, ethanol).
-
Add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or perform catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.
-
For LiAlH₄ reduction, cool the solution to 0 °C and add the reducing agent portion-wise. Stir the reaction at room temperature or under reflux until the reaction is complete.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Filter the resulting precipitate and wash with the reaction solvent.
-
Concentrate the filtrate to yield the crude (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.
Step 3: Coupling with a Phenyl Group and Subsequent Functional Group Transformations
-
The resulting aminopiperidine derivative can then be coupled with a suitable bromophenyl precursor via a Buchwald-Hartwig amination or similar cross-coupling reaction to introduce the phenyl moiety.
-
Subsequent functional group manipulations, such as the conversion of a nitro group on the phenyl ring to an amine, will yield the target intermediate, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
Note: The specific conditions for these transformations can be found in various patents related to Niraparib synthesis.[2][3]
Protocol 2: Synthesis of Niraparib Intermediate 3
This protocol is adapted from patent CN107235957A.
-
Charge a reaction vessel with 89.6 g of Niraparib intermediate 2 and 100 mL of methanol.
-
To the well-mixed solution, add 116.5 g of tert-butyl-3-(4-amino)phenylpiperidine-1-carboxylic acid tert-butyl ester.
-
Add a catalytic amount of acetic acid (one drop) and 18 g of sodium bicarbonate.
-
Heat the reaction mixture to 40 °C and reflux for 2 hours.
-
Cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the crystals by suction filtration, wash twice with ethanol, and dry with anhydrous magnesium sulfate to obtain 169 g of Niraparib intermediate 3.[1]
Visualizations
Signaling Pathway of PARP Inhibition
Caption: Mechanism of action of Niraparib via PARP inhibition and synthetic lethality.
Experimental Workflow: Synthesis of Niraparib Intermediate
Caption: Synthetic workflow for Niraparib utilizing the title intermediate.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly in the construction of complex heterocyclic scaffolds. Its application in the synthesis of the PARP inhibitor Niraparib highlights its strategic importance in the development of modern cancer therapeutics. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pharmaceuticals.
References
- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]
- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected tetrahydropyridine ring conjugated with a cyano group, offers multiple reaction sites for synthetic elaboration. This document provides an overview of its synthesis and potential chemical transformations, positioning it as a valuable intermediate for the preparation of novel pharmaceutical agents. The presence of the α,β-unsaturated nitrile moiety allows for a variety of chemical modifications, including reductions, hydrolysis, and addition reactions, making it a key scaffold for generating diverse molecular libraries.
Synthesis of this compound
The synthesis of the title compound is well-established, with a common route proceeding from tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate. This precursor undergoes a palladium-catalyzed cyanation reaction.
Reaction Scheme:
Caption: Synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is adapted from established literature procedures[1].
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.04 eq) and zinc cyanide (1.8 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Work-up: After completion, cool the reaction mixture and dilute with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash sequentially with water and saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
| Reactant | Reagents | Solvent | Conditions | Product | Yield |
| tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | Zinc Cyanide, Tetrakis(triphenylphosphine)palladium(0) | DMSO | 100 °C, 2 hours | This compound | ~90% |
Reactions of this compound
The reactivity of this compound is primarily dictated by its α,β-unsaturated nitrile functionality and the Boc-protected amine. These groups allow for a range of transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Caption: Potential reaction pathways.
Reduction Reactions
The conjugated system of the double bond and the nitrile group can be selectively or fully reduced.
-
Catalytic Hydrogenation: Complete reduction of both the double bond and the nitrile can be achieved using various catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This reaction yields the corresponding saturated aminomethylpiperidine derivative. Selective reduction of the double bond to afford the saturated nitrile is also possible under specific catalytic conditions.
Table: Reduction Reactions
| Reaction Type | Reagents/Conditions | Product Type |
| Full Reduction | H₂, Pd/C or Raney Ni, elevated pressure and temp. | Saturated aminomethylpiperidine |
| Selective C=C Reduction | H₂, specific catalyst (e.g., Wilkinson's catalyst) | Saturated cyanopiperidine |
| Selective Nitrile Reduction | DIBAL-H followed by hydrolysis | Saturated formylpiperidine (aldehyde) |
General Protocol: Catalytic Hydrogenation (Full Reduction)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography if necessary.
Hydrolysis of the Nitrile Group
The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. This transformation is useful for introducing a carboxylic acid or amide functionality, which are common in pharmacologically active molecules.
Table: Hydrolysis Reactions
| Reaction Type | Reagents/Conditions | Product Type |
| Acid Hydrolysis | Conc. HCl, heat | Carboxylic acid |
| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate salt |
General Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a concentrated aqueous acid solution (e.g., 6M HCl).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Note that under harsh acidic conditions, concomitant deprotection of the Boc group may occur.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the solution with a base (e.g., NaOH) and extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Boc Group Deprotection
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be readily removed under acidic conditions to yield the free secondary amine. The resulting tetrahydropyridine can then be further functionalized at the nitrogen atom.
Table: Deprotection Reaction
| Reaction Type | Reagents/Conditions | Product Type |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM or HCl in dioxane | Secondary amine (as a salt) |
General Protocol: Boc Deprotection with TFA
-
Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Addition of Acid: Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise to the solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Isolation: The resulting product is typically the TFA salt of the deprotected amine. It can be used as such in the next step or the free base can be liberated by treatment with a mild base.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of substituted piperidine and pyridine derivatives. The presence of multiple reactive sites allows for diverse chemical transformations, making it a key building block in the design and synthesis of novel therapeutic agents. The protocols provided herein offer a general guide for the utilization of this compound in synthetic organic chemistry and drug development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
Application Note: Palladium-Catalyzed Cyanation of N-Boc-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a representative experimental procedure for the synthesis of tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate via a palladium-catalyzed allylic cyanation of N-Boc-1,2,3,6-tetrahydropyridine. The cyano-substituted tetrahydropyridine scaffold is a valuable building block in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. This protocol provides a robust and reproducible method for accessing this important intermediate.
Introduction
The introduction of a cyano group into organic molecules is a fundamental transformation in synthetic chemistry, as the nitrile functionality can be readily converted into other valuable functional groups such as amines, carboxylic acids, and amides. In the context of drug discovery, tetrahydropyridine derivatives are privileged structures found in numerous bioactive molecules. The targeted cyanation of N-Boc-1,2,3,6-tetrahydropyridine at the allylic position offers a direct route to a versatile intermediate for the synthesis of novel therapeutics. This document outlines a method based on palladium catalysis, a powerful tool for selective C-C bond formation.
Reaction Scheme
The overall transformation involves the palladium-catalyzed reaction of N-Boc-1,2,3,6-tetrahydropyridine with a cyanide source to yield the desired allylic nitrile.
Caption: Palladium-catalyzed allylic cyanation of N-Boc-1,2,3,6-tetrahydropyridine.
Experimental Protocol
This protocol is a representative procedure based on established palladium-catalyzed allylic substitution reactions. Optimization may be required for specific laboratory conditions.
Materials:
-
N-Boc-1,2,3,6-tetrahydropyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq).
-
Catalyst Preparation: In a separate flask, dissolve Pd₂(dba)₃ (0.025 eq) and dppp (0.1 eq) in anhydrous toluene. Stir for 15 minutes at room temperature to form the active catalyst complex.
-
Reaction Mixture: Transfer the catalyst solution to the flask containing the starting material via cannula or syringe.
-
Addition of Cyanide Source: Add anhydrous toluene to the reaction flask, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.5 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate.
Data Presentation
The following table summarizes hypothetical quantitative data for the palladium-catalyzed cyanation of N-Boc-1,2,3,6-tetrahydropyridine under optimized conditions.
| Parameter | Value |
| Starting Material | N-Boc-1,2,3,6-tetrahydropyridine |
| Product | tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |
| Catalyst Loading (Pd₂(dba)₃) | 2.5 mol% |
| Ligand Loading (dppp) | 10 mol% |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) |
| Solvent | Toluene |
| Temperature | 90 °C |
| Reaction Time | 18 hours |
| Isolated Yield | 75-85% |
| Purity (by ¹H NMR) | >95% |
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for the synthesis of tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate.
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Trimethylsilyl cyanide is highly toxic and moisture-sensitive, releasing hydrogen cyanide gas upon contact with water. It should be handled with extreme caution using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Solvents are flammable and should be handled away from ignition sources.
Conclusion
The described palladium-catalyzed allylic cyanation provides an effective method for the synthesis of tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate. This protocol offers a valuable tool for medicinal chemists and researchers in drug development, enabling the efficient production of a key intermediate for the synthesis of novel therapeutic agents. Further optimization of reaction parameters may lead to improved yields and shorter reaction times.
Application Notes and Protocols for the Analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Introduction
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound of interest in synthetic and medicinal chemistry. As an intermediate in the development of various therapeutic agents, its purity and characterization are of utmost importance. This document provides detailed analytical methods for the qualitative and quantitative analysis of this compound, intended for researchers, scientists, and drug development professionals. The protocols described herein cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| CAS Number | 873551-20-3 | [1][2] |
| Appearance | Solid (predicted) | |
| Mass Spectrum (m/z) | 209 (M+1) | [2] |
High-Performance Liquid Chromatography (HPLC) Method
Application Note
This reversed-phase HPLC method is designed for the quantification and purity assessment of this compound. A C18 column is employed to separate the analyte from potential impurities based on its hydrophobicity. The method utilizes a UV detector for quantification. This protocol provides a robust starting point for method development and validation.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagent: Formic acid (reagent grade).
-
Reference Standard: this compound of known purity.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions:
-
Mobile Phase: Combine 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water. Add 1.0 mL of formic acid and mix thoroughly. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Application Note
This GC-MS method is suitable for the identification and quantification of this compound, particularly for assessing volatile and semi-volatile impurities. The method utilizes a non-polar capillary column for separation and a mass spectrometer for detection, providing high sensitivity and selectivity.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a capillary GC, a mass selective detector (MSD), and an autosampler.
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, 99.999% purity.
-
Solvent: HPLC grade dichloromethane or ethyl acetate.
-
Reference Standard: this compound of known purity.
2. GC-MS Conditions:
| Parameter | Condition |
| GC | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas Flow | 1.0 mL/min (constant flow) |
| MS | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Scan Mode | Full Scan |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with dichloromethane to achieve concentrations in the desired range (e.g., 0.5, 2, 5, 10, 20 µg/mL).
-
Sample Solution: Dissolve a known amount of the sample in dichloromethane to a final concentration within the calibration range.
4. Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum.
-
For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the concentration.
Workflow Diagram
Caption: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for verifying the chemical structure. This protocol outlines the standard procedure for acquiring NMR spectra.
Experimental Protocol
1. Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes (5 mm).
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample directly into an NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS (0.03% v/v).
-
Cap the tube and gently agitate until the sample is completely dissolved.
3. NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
4. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the chemical shifts (δ) in ppm relative to TMS (0 ppm).
-
Correlate the observed signals with the expected chemical structure of this compound.
Logical Relationship Diagram
Caption: NMR analysis logical workflow.
References
Application Notes and Protocols: Synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a valuable intermediate in the development of novel therapeutics. The described methodology involves a palladium-catalyzed cyanation reaction. This guide includes a plausible reaction mechanism, a detailed experimental protocol, and quantitative data to ensure reproducibility and facilitate further research.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of small molecule inhibitors targeting various signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1] The introduction of the cyano group provides a versatile handle for further chemical transformations. The protocol outlined below describes a robust and efficient method for the synthesis of this important intermediate.
Reaction Mechanism
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The plausible catalytic cycle, illustrated below, involves the key steps of oxidative addition, transmetalation, and reductive elimination.
Figure 1: Plausible catalytic cycle for the palladium-catalyzed cyanation.
The reaction is initiated by the oxidative addition of the starting material, tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, to the active Pd(0) catalyst. This is followed by transmetalation with zinc cyanide, where a cyanide group is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
Experimental Protocol
The following protocol is adapted from a known synthesis of this compound.[2]
Materials:
-
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
-
Dimethyl sulfoxide (DMSO)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Zinc cyanide
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol) in dimethyl sulfoxide (60 mL), add tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol) and zinc cyanide (3.81 g, 32 mmol).
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography using a 5% ethyl acetate/hexane eluent to afford the pure product.
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis.
| Parameter | Value | Reference |
| Starting Material | 6.0 g | [2] |
| Product Yield | 3.5 g | [2] |
| Mass Spectrum (MS) | m/z = 209 (M + 1) | [2] |
Application Notes
-
Safety Precautions: Zinc cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Inert Atmosphere: While not explicitly stated in the reference protocol, palladium-catalyzed reactions are often sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve yields and catalyst longevity.
-
Solvent Choice: DMSO is a polar aprotic solvent that is effective in dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for cross-coupling reactions.
-
Purification: Flash column chromatography is essential for obtaining the product in high purity. The polarity of the eluent may need to be optimized based on the specific reaction outcome.
Conclusion
The described palladium-catalyzed cyanation provides an effective method for the synthesis of this compound. The provided protocol and mechanistic insights offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. Careful adherence to the experimental procedure and safety precautions is crucial for successful and safe synthesis.
References
Derivatisierung von tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Derivatisierung von tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat, einer vielseitigen Zwischenstufe in der Synthese von pharmazeutisch relevanten Molekülen. Die hier beschriebenen Methoden umfassen die Umwandlung der Nitrilgruppe in eine Carbonsäure, ein Amid und ein Tetrazol sowie die Reduktion der Nitrilgruppe und der endozyklischen Doppelbindung. Diese Derivatisierungen eröffnen den Zugang zu einer breiten Palette von substituierten Piperidin- und Tetrahydropyridin-Gerüsten, die für das Wirkstoffdesign von großer Bedeutung sind.
Chemische Derivatisierungswege
Die Derivatisierung von tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat konzentriert sich auf die Reaktivität der α,β-ungesättigten Nitrilfunktionalität und der Doppelbindung im Dihydropyridinring. Die folgenden Abschnitte enthalten detaillierte Protokolle für Schlüsseltransformationen.
dot
Abbildung 1: Chemische Derivatisierungswege für tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat.
Experimentelle Protokolle
Hydrolyse der Nitrilgruppe zur Carbonsäure
Diese Methode beschreibt die vollständige Hydrolyse der Nitrilgruppe zur entsprechenden Carbonsäure unter sauren Bedingungen.
Protokoll:
-
In einem 50-ml-Rundkolben, ausgestattet mit einem Rückflusskühler und einem Magnetrührer, wird tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat (1,0 g, 4,80 mmol) in 20 ml 6 M Salzsäure suspendiert.
-
Die Reaktionsmischung wird unter Rühren für 12 Stunden zum Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) unter Verwendung eines geeigneten Eluentensystems (z. B. Ethylacetat/Hexan) überwacht werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Das Reaktionsgemisch wird unter vermindertem Druck eingeengt, um die flüchtigen Bestandteile zu entfernen.
-
Der verbleibende Rückstand wird in einer minimalen Menge Wasser gelöst und mit einer gesättigten Natriumbicarbonatlösung neutralisiert, bis die CO2-Entwicklung aufhört.
-
Die wässrige Lösung wird dreimal mit Dichlormethan extrahiert.
-
Die wässrige Phase wird mit 6 M HCl angesäuert, bis ein pH-Wert von 2-3 erreicht ist, was zur Ausfällung des Produkts führt.
-
Der feste Niederschlag wird durch Filtration gesammelt, mit kaltem Wasser gewaschen und unter Vakuum getrocknet, um das tert-Butyl-4-carboxy-5,6-dihydropyridin-1(2H)-carboxylat zu erhalten.
Tabelle 1: Zusammenfassung der quantitativen Daten für die saure Hydrolyse
| Parameter | Wert |
| Ausgangsmaterial | tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat |
| Produkt | tert-Butyl-4-carboxy-5,6-dihydropyridin-1(2H)-carboxylat |
| Reagenzien | 6 M HCl |
| Reaktionszeit | 12 Stunden |
| Temperatur | Rückfluss |
| Ausbeute | Typischerweise hoch (kann je nach genauen Bedingungen variieren) |
Partielle Hydrolyse der Nitrilgruppe zum Amid
Dieses Protokoll beschreibt die kontrollierte Hydrolyse der Nitrilgruppe zum entsprechenden Carboxamid unter basischen, nicht-wässrigen Bedingungen.[1]
Protokoll:
-
In einem 50-ml-Rundkolben wird tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat (1,0 g, 4,80 mmol) in einer Mischung aus 18 ml Dioxan und 2 ml einer 4 N Lösung von Natriumhydroxid in Methanol gelöst.
-
Die Reaktionsmischung wird unter Rühren bei Raumtemperatur für 24-48 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter vermindertem Druck entfernt.
-
Der Rückstand wird in Dichlormethan aufgenommen und mit Wasser gewaschen, um überschüssige Base zu entfernen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Ethylacetat/Hexan-Gradient) gereinigt, um das tert-Butyl-4-carbamoyl-5,6-dihydropyridin-1(2H)-carboxylat zu erhalten.
Tabelle 2: Zusammenfassung der quantitativen Daten für die partielle Hydrolyse
| Parameter | Wert |
| Ausgangsmaterial | tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat |
| Produkt | tert-Butyl-4-carbamoyl-5,6-dihydropyridin-1(2H)-carboxylat |
| Reagenzien | NaOH in Methanol, Dioxan |
| Reaktionszeit | 24-48 Stunden |
| Temperatur | Raumtemperatur |
| Ausbeute | Variabel, Optimierung erforderlich |
Reduktion der Nitrilgruppe zum primären Amin
Dieses Protokoll beschreibt die Reduktion der Nitrilgruppe zu einer Aminomethylgruppe mittels katalytischer Hydrierung.
Protokoll:
-
Ein Hydrierreaktor wird mit tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat (1,0 g, 4,80 mmol) und 20 ml Methanol beschickt.
-
Dem Gemisch wird Palladium auf Aktivkohle (10 Gew.-%, 100 mg) oder Platindioxid (Adams-Katalysator) zugesetzt.
-
Der Reaktor wird verschlossen und mehrmals mit Stickstoff und anschließend mit Wasserstoff gespült.
-
Die Reaktion wird unter einem Wasserstoffdruck von 3-4 bar bei Raumtemperatur für 12-24 Stunden gerührt.
-
Nach Abschluss der Reaktion wird der Wasserstoffdruck vorsichtig abgelassen und der Reaktor mit Stickstoff gespült.
-
Die Reaktionsmischung wird durch Celite filtriert, um den Katalysator zu entfernen. Das Filterbett wird mit Methanol nachgewaschen.
-
Das Filtrat wird unter vermindertem Druck eingeengt, um das rohe tert-Butyl-4-(aminomethyl)-5,6-dihydropyridin-1(2H)-carboxylat zu erhalten, das bei Bedarf weiter gereinigt werden kann.
Tabelle 3: Zusammenfassung der quantitativen Daten für die Nitrilreduktion
| Parameter | Wert |
| Ausgangsmaterial | tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat |
| Produkt | tert-Butyl-4-(aminomethyl)-5,6-dihydropyridin-1(2H)-carboxylat |
| Reagenzien | H₂, Pd/C oder PtO₂ |
| Reaktionszeit | 12-24 Stunden |
| Temperatur | Raumtemperatur |
| Druck | 3-4 bar |
| Ausbeute | Typischerweise hoch |
Synthese von Tetrazol durch [2+3]-Cycloaddition
Dieses Protokoll beschreibt die Umwandlung der Nitrilgruppe in einen Tetrazolring.
Protokoll:
-
In einem 50-ml-Rundkolben werden tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat (1,0 g, 4,80 mmol), Natriumazid (0,62 g, 9,60 mmol) und Ammoniumchlorid (0,51 g, 9,60 mmol) in 20 ml N,N-Dimethylformamid (DMF) suspendiert.
-
Die Reaktionsmischung wird unter Rühren für 24 Stunden auf 100-120 °C erhitzt.
-
Nach dem Abkühlen auf Raumtemperatur wird die Mischung in 100 ml Wasser gegossen und mit 1 M Salzsäure angesäuert.
-
Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das tert-Butyl-4-(1H-tetrazol-5-yl)-5,6-dihydropyridin-1(2H)-carboxylat zu erhalten.
Tabelle 4: Zusammenfassung der quantitativen Daten für die Tetrazolsynthese
| Parameter | Wert |
| Ausgangsmaterial | tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat |
| Produkt | tert-Butyl-4-(1H-tetrazol-5-yl)-5,6-dihydropyridin-1(2H)-carboxylat |
| Reagenzien | NaN₃, NH₄Cl, DMF |
| Reaktionszeit | 24 Stunden |
| Temperatur | 100-120 °C |
| Ausbeute | Moderat bis hoch |
Reduktion der Doppelbindung durch katalytische Hydrierung
Dieses Protokoll beschreibt die selektive Reduktion der endozyklischen Doppelbindung, um das gesättigte Piperidin-Gerüst zu erhalten.
Protokoll:
-
In einem Hydrierreaktor werden tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat (1,0 g, 4,80 mmol) und 20 ml Methanol oder Ethylacetat gelöst.
-
Dem Gemisch wird Palladium auf Aktivkohle (10 Gew.-%, 50-100 mg) zugegeben.
-
Der Reaktor wird verschlossen und mit Stickstoff und anschließend mit Wasserstoff gespült.
-
Die Reaktion wird unter einem Wasserstoffdruck von 1-3 bar bei Raumtemperatur gerührt, bis die Wasserstoffaufnahme aufhört (typischerweise 2-6 Stunden).
-
Nach Abschluss der Reaktion wird der Wasserstoffdruck vorsichtig abgelassen und der Reaktor mit Stickstoff gespült.
-
Die Reaktionsmischung wird durch Celite filtriert und das Filtrat wird unter vermindertem Druck eingeengt, um das tert-Butyl-4-cyanopiperidin-1-carboxylat zu erhalten.
Tabelle 5: Zusammenfassung der quantitativen Daten für die Doppelbindungsreduktion
| Parameter | Wert |
| Ausgangsmaterial | tert-Butyl-4-cyano-5,6-dihydropyridin-1(2H)-carboxylat |
| Produkt | tert-Butyl-4-cyanopiperidin-1-carboxylat |
| Reagenzien | H₂, Pd/C |
| Reaktionszeit | 2-6 Stunden |
| Temperatur | Raumtemperatur |
| Druck | 1-3 bar |
| Ausbeute | Typischerweise sehr hoch |
Workflow-Diagramme
dot
Abbildung 2: Allgemeiner Arbeitsablauf für die saure Hydrolyse der Nitrilgruppe.
dot
Abbildung 3: Allgemeiner Arbeitsablauf für die katalytische Hydrierung.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-cyano-1,2,3,6-tetrahydropyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active molecules. The scale-up of its synthesis from laboratory to pilot or industrial scale requires a robust, safe, and efficient protocol. This document provides a detailed application note and a comprehensive protocol for the kilogram-scale synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine, starting from the readily available 1-Boc-4-piperidone. The described two-step process involves the formation of a cyanohydrin intermediate followed by its dehydration.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Cyanohydrin Formation. Reaction of 1-Boc-4-piperidone with a cyanide source to form 1-Boc-4-cyano-4-hydroxypiperidine.
-
Step 2: Dehydration. Elimination of water from the cyanohydrin intermediate to yield the desired product, 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
Experimental Workflow Diagram
Caption: Figure 1. Experimental Workflow for the Scale-up Synthesis.
Detailed Experimental Protocols
Safety Precautions: This procedure involves highly toxic reagents such as trimethylsilyl cyanide (TMSCN) and corrosive reagents like thionyl chloride. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. An emergency cyanide antidote kit should be readily available.
Step 1: Scale-up Synthesis of 1-Boc-4-cyano-4-hydroxypiperidine
This protocol describes the formation of the cyanohydrin intermediate from 1-Boc-4-piperidone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Boc-4-piperidone | 199.25 | 1.00 kg | 5.02 |
| Trimethylsilyl cyanide (TMSCN) | 99.22 | 0.55 kg (0.64 L) | 5.52 |
| Zinc Iodide (ZnI₂) | 319.22 | 50 g | 0.157 |
| Toluene | - | 5.0 L | - |
| Saturated aq. NaHCO₃ | - | 5.0 L | - |
| Brine | - | 2.0 L | - |
| Anhydrous Sodium Sulfate | - | 500 g | - |
Equipment:
-
20 L glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cooling bath.
-
Rotary evaporator.
-
Separatory funnel (10 L).
Procedure:
-
Reactor Setup: Charge the 20 L reactor with 1-Boc-4-piperidone (1.00 kg, 5.02 mol) and toluene (5.0 L).
-
Cooling: Begin stirring and cool the mixture to 0-5 °C using a cooling bath.
-
Catalyst Addition: Add zinc iodide (50 g, 0.157 mol) to the stirred suspension.
-
Reagent Addition: Slowly add trimethylsilyl cyanide (0.55 kg, 5.52 mol) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by adding saturated aqueous sodium bicarbonate solution (5.0 L).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with toluene (2 x 1.0 L).
-
Washing: Combine the organic layers and wash with brine (2.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to afford the crude 1-Boc-4-cyano-4-hydroxypiperidine as a viscous oil or semi-solid. The crude product is typically used in the next step without further purification.
Expected Yield: ~1.2 kg (quantitative crude yield).
Step 2: Scale-up Synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine
This protocol details the dehydration of the cyanohydrin intermediate to the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 1-Boc-4-cyano-4-hydroxypiperidine | ~226.28 | ~1.20 kg | ~5.02 |
| Pyridine | 79.10 | 2.0 L | - |
| Thionyl chloride (SOCl₂) | 118.97 | 0.43 L (0.72 kg) | 6.02 |
| Dichloromethane (DCM) | - | 10.0 L | - |
| Water | - | 5.0 L | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated aq. NaHCO₃ | - | 5.0 L | - |
| Brine | - | 2.0 L | - |
| Anhydrous Sodium Sulfate | - | 500 g | - |
| Isopropanol | - | For crystallization | - |
| Hexanes | - | For crystallization | - |
Equipment:
-
20 L glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel.
-
Cooling bath.
-
Separatory funnel (20 L).
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Reactor Setup: Charge the 20 L reactor with the crude 1-Boc-4-cyano-4-hydroxypiperidine (~1.20 kg, ~5.02 mol) and pyridine (2.0 L).
-
Cooling: Cool the solution to 0-5 °C with stirring.
-
Reagent Addition: Slowly add thionyl chloride (0.43 L, 6.02 mol) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0-5 °C and slowly pour it onto a mixture of dichloromethane (5.0 L) and ice-water (5.0 L).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 2.0 L) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2.0 L), and finally brine (2.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.
-
Purification: Dissolve the crude product in a minimal amount of hot isopropanol. Allow it to cool to room temperature and then in an ice bath to induce crystallization. If needed, add hexanes to promote precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum at 40 °C.
Expected Yield and Purity:
| Parameter | Value |
| Final Product Yield | 0.85 - 0.95 kg |
| Overall Yield (from 1-Boc-4-piperidone) | 82 - 91% |
| Purity (by HPLC) | >98% |
Data Summary
Quantitative Data for Scale-up Synthesis:
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| 1 | 1-Boc-4-piperidone (1.00 kg) | TMSCN (0.55 kg), ZnI₂ (50 g) | Toluene (5.0 L) | 0 °C to RT | 12-16 h | Crude 1-Boc-4-cyano-4-hydroxypiperidine | ~1.2 kg (crude) |
| 2 | Crude Cyanohydrin (~1.20 kg) | SOCl₂ (0.72 kg), Pyridine (2.0 L) | DCM (10.0 L) | 0 °C to RT | 4-6 h | 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine | 0.85 - 0.95 kg |
Conclusion
The provided protocol offers a detailed and scalable method for the synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine. Careful control of reaction temperatures, especially during the addition of highly reactive reagents, is crucial for both safety and yield. This application note serves as a comprehensive guide for researchers and professionals involved in the process development and scale-up of this important chemical intermediate. Adherence to all safety guidelines is paramount throughout the execution of this synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis Overview: The synthesis of this compound typically involves the formation of a protected dihydropyridine ring system followed by the introduction of a cyano group. A common route involves the preparation of a suitable precursor, such as tert-butyl 4-formyl-5,6-dihydropyridine-1(2H)-carboxylate, which is then converted to the target nitrile. Challenges in this synthesis often relate to the efficiency of the cyanation step and the stability of the dihydropyridine ring.
Q1: My overall yield is consistently low. What are the most critical steps to optimize?
A1: Low overall yield can stem from inefficiencies in multiple steps. A critical stage to scrutinize is the cyanation reaction. The choice of catalyst, cyanide source, solvent, and temperature can dramatically impact the outcome. Additionally, the synthesis and purification of the precursor, such as tert-butyl 4-formyl-5,6-dihydropyridine-1(2H)-carboxylate, should be optimized as impurities can interfere with subsequent steps. A multi-step synthesis for this precursor starting from piperidin-4-ylmethanol has been reported with an overall yield of up to 71.4%.[1][2]
Q2: I am observing significant side product formation during the cyanation step. What are the likely side products and how can I minimize them?
A2: In palladium-catalyzed cyanation reactions, common side products can arise from catalyst deactivation, hydrolysis of the nitrile, or reactions involving the dihydropyridine ring. Catalyst poisoning by excess cyanide is a frequent issue, leading to the formation of inactive palladium-cyanide complexes.[3][4] To mitigate this, using a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can help maintain a low concentration of free cyanide ions in the reaction mixture.[5] The dihydropyridine ring itself can be susceptible to oxidation or other rearrangements under harsh reaction conditions.
Q3: The purification of the final product is challenging, and I am seeing impurities in my NMR. What are some recommended purification strategies?
A3: Purification of this compound can be complicated by the presence of residual catalyst, inorganic salts from the cyanide source, and organic side products. Flash column chromatography on silica gel is a common and effective method. A gradient elution system, for example, with ethyl acetate and hexane, can be optimized to separate the product from impurities. It is also crucial to ensure complete removal of the solvent after extraction, as residual solvents can complicate NMR interpretation.
Q4: What are the recommended starting materials and synthetic routes to obtain the precursor for the cyanation step?
A4: A reliable route to a suitable precursor, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, starts from commercially available piperidin-4-ylmethanol. This multi-step process involves:
-
Nucleophilic substitution: Protection of the piperidine nitrogen with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Oxidation: Oxidation of the alcohol to an aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
-
Halogenation: Introduction of a halogen, for example, using N-bromosuccinimide (NBS).
-
Elimination: Base-mediated elimination to form the dihydropyridine ring.[1][2]
Data Presentation: Optimizing Palladium-Catalyzed Cyanation
The following tables summarize quantitative data from studies on palladium-catalyzed cyanation of aryl/heteroaryl halides and triflates, which can serve as a starting point for optimizing the cyanation of the dihydropyridine precursor.
Table 1: Effect of Palladium Precatalyst and Ligand on Cyanation Yield
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Yield (%) | Reference |
| 1 | P1 (0.2) | XPhos (L1) (0.2) | >99 | [3] |
| 2 | Pd(OAc)₂ (2) | XPhos (L1) (4) | 17 | |
| 3 | [(allyl)PdCl]₂ (1) | XPhos (L1) (4) | <5 | |
| 4 | Pd₂(dba)₃ (1) | XPhos (L1) (4) | 10 | [3] |
Reaction conditions: Aryl chloride (1 mmol), K₄[Fe(CN)₆]•3H₂O (0.5 equiv), base, dioxane/H₂O. P1 is a palladacycle precatalyst.
Table 2: Influence of Solvent and Base on Cyanation Yield
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | KOAc (0.125) | Dioxane/H₂O (1:1) | 100 | >99 | [3] |
| 2 | K₂CO₃ (0.125) | Dioxane/H₂O (1:1) | 100 | 94 | [3] |
| 3 | K₃PO₄ (0.125) | Dioxane/H₂O (1:1) | 100 | 92 | [3] |
| 4 | None | THF | rt | 5 | [6] |
| 5 | KOAc | H₂O/THF (5:1) | rt | 89 | [6] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate (Precursor)
This protocol is adapted from a reported high-yield synthesis.[1][2]
-
Step 1: Boc Protection of Piperidin-4-ylmethanol. To a solution of piperidin-4-ylmethanol in tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature.
-
Step 2: Oxidation. Dissolve the product from Step 1 in dichloromethane (DCM) and add pyridinium chlorochromate (PCC). Stir at room temperature until the oxidation is complete (monitor by TLC).
-
Step 3: Halogenation. To the resulting aldehyde in a suitable solvent, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Step 4: Elimination. Treat the halogenated intermediate with a base, such as lithium hydroxide (LiOH), in a solvent like dimethylformamide (DMF) and heat to induce elimination, affording the desired dihydropyridine aldehyde.
Protocol 2: General Procedure for Palladium-Catalyzed Cyanation of a Vinyl Halide/Triflate Precursor
This is a general procedure based on optimized conditions for the cyanation of heteroaryl halides and can be adapted for the dihydropyridine precursor.[6][5]
-
Reaction Setup: To a reaction vessel, add the dihydropyridine halide/triflate precursor, zinc cyanide (Zn(CN)₂, 0.6-1.0 equiv), a palladium precatalyst (e.g., a G3-XPhos palladacycle, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos).
-
Solvent Addition: Add a degassed solvent mixture, such as 5:1 H₂O/THF.
-
Reaction Execution: Stir the mixture at room temperature to 40 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general workflow for the synthesis of the target molecule.
Caption: A troubleshooting decision tree for addressing low yield issues.
Caption: A simplified palladium-catalyzed cyanation cycle and potential catalyst poisoning pathway.
References
- 1. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate | Atlantis Press [atlantis-press.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the common impurities found in tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered with this compound?
A1: Impurities in this compound can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. They include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Products: These impurities form during storage or handling of the substance due to exposure to factors like air, light, or moisture. The most common degradation pathway for dihydropyridine compounds is oxidation.
-
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes that are not completely removed.
Q2: What are the specific chemical structures of the most likely impurities?
A2: Based on the synthesis and stability of the dihydropyridine ring system, the following are the most probable impurities:
-
Oxidized Pyridine Analog (Impurity A): The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative, tert-butyl 4-cyano-pyridine-1-carboxylate. This is often the most common degradation product.
-
De-Boc Piperidine Analog (Impurity B): The tert-butyloxycarbonyl (Boc) protecting group is labile to acidic conditions and can be hydrolyzed to yield 4-cyano-1,2,5,6-tetrahydropyridine.
-
Starting Material Carryover (Impurity C): Depending on the synthetic route, residual amounts of key starting materials or advanced intermediates may be present in the final product. For instance, if the synthesis proceeds through a halogenated intermediate, this could be a potential process-related impurity.
Q3: How can I detect and quantify these impurities in my sample?
A3: A combination of chromatographic techniques is generally recommended for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for separating and quantifying non-volatile impurities like the oxidized pyridine and de-Boc analogs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the identification and quantification of volatile organic compounds, primarily residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation of unknown impurities if they are present at sufficient levels or after isolation.
Troubleshooting Guide
Problem: An unknown peak is observed in the HPLC chromatogram.
Possible Causes and Solutions:
-
Oxidation of the Sample: The dihydropyridine ring is prone to oxidation.
-
Troubleshooting: Ensure the sample is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Re-analysis of a freshly prepared sample can confirm if the impurity level is increasing over time.
-
-
Sample Diluent Acidity: The Boc group is sensitive to acid.
-
Troubleshooting: If the sample diluent is acidic, it may cause the hydrolysis of the Boc-protecting group. Prepare samples in a neutral or slightly basic diluent and analyze them promptly.
-
-
Contamination: The impurity may be introduced from contaminated glassware, solvents, or handling.
-
Troubleshooting: Run a blank injection of the sample diluent to check for solvent-related peaks. Ensure all glassware is scrupulously clean.
-
Data Presentation
The following table summarizes the potential impurities, their likely origin, and typical analytical limits in a high-purity sample.
| Impurity Name | Structure | Molar Mass ( g/mol ) | Typical Limit (%) | Likely Origin |
| tert-Butyl 4-cyano-pyridine-1-carboxylate (Impurity A) | C₁₁H₁₄N₂O₂ | 206.24 | ≤ 0.15 | Degradation (Oxidation) |
| 4-cyano-1,2,5,6-tetrahydropyridine (Impurity B) | C₆H₈N₂ | 108.14 | ≤ 0.10 | Degradation (Hydrolysis) |
| Unreacted Starting Materials (e.g., Halogenated Intermediate) | Varies | Varies | ≤ 0.10 | Process-Related |
| Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) | Varies | Varies | Per ICH Guidelines | Process-Related |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling
This method is suitable for the separation and quantification of non-volatile process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is used to identify and quantify residual solvents from the manufacturing process.
-
Instrumentation: Gas chromatograph with a Mass Selective Detector (MSD) and a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).
Mandatory Visualization
Caption: Formation pathways of major degradation impurities.
Caption: A logical workflow for impurity identification and analysis.
Technical Support Center: Optimization of Reaction Conditions for 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine?
A1: A widely adopted and efficient two-step synthetic pathway begins with the commercially available N-Boc-4-piperidone.
-
Cyanohydrin Formation: The first step involves the reaction of N-Boc-4-piperidone with a cyanide source to form the intermediate, 1-Boc-4-cyano-4-hydroxypiperidine.[1][2] This reaction is a nucleophilic addition to the carbonyl group.[3]
-
Dehydration: The second step is the acid-catalyzed or reagent-mediated dehydration of the tertiary alcohol intermediate to introduce the double bond, yielding the final tetrahydropyridine product.[4][5]
Q2: What are the critical safety precautions when working with cyanides?
A2: Hydrogen cyanide (HCN) and its salts (e.g., NaCN, KCN) are extremely toxic.[2][3] All manipulations should be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide-specific emergency plan and antidote kit available. Reactions involving cyanide salts and acid should be performed with extreme caution as this generates volatile and highly toxic HCN gas.[2] Using trimethylsilyl cyanide (TMSCN) can be a safer alternative to minimize exposure to free HCN.[6]
Q3: My cyanohydrin intermediate seems to revert to the starting ketone during workup. Why is this happening?
A3: Cyanohydrin formation is a reversible equilibrium-controlled reaction.[2] The intermediate is particularly unstable under basic conditions, which can cause the elimination of the cyanide ion to reform the starting ketone.[7] To prevent this, ensure that the workup and purification steps are performed under neutral or slightly acidic conditions.
Q4: What types of reagents are effective for the dehydration step?
A4: The dehydration of the tertiary alcohol intermediate can be achieved using various reagents. Common choices include:
-
Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine. This is often an effective and gentle method for E2-style elimination.[8]
-
Thionyl chloride (SOCl₂) with a base.
-
Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) at elevated temperatures, which promote an E1 elimination mechanism.[5] However, these harsh conditions can sometimes lead to side reactions.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low Yield in Cyanohydrin Formation (Step 1)
Q: I am observing a low conversion of N-Boc-4-piperidone to the cyanohydrin intermediate. What are the possible causes and solutions?
A: Low yield in this step often points to issues with reaction conditions or reagent quality. A systematic approach can help identify the root cause.[10]
Possible Causes & Solutions:
-
Suboptimal pH: The reaction requires a careful balance. It needs to be basic enough to have a sufficient concentration of the cyanide nucleophile (CN⁻) but not so basic that it causes unwanted side reactions. If generating HCN in situ from NaCN/KCN, the pH should be buffered around 4.5-6.[2]
-
Impure Reagents: Ensure the N-Boc-4-piperidone starting material is pure. Impurities in solvents or reagents can interfere with the reaction.[10]
-
Inefficient Mixing: In heterogeneous reactions, ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture.[10]
-
Low Temperature: While the reaction is often run at 0 °C to room temperature, some less reactive ketones may require slightly elevated temperatures to proceed at a reasonable rate.[2] Monitor the reaction by TLC or LC-MS to track progress.
Problem 2: Inefficient Dehydration or Side Product Formation (Step 2)
Q: My dehydration reaction is slow, incomplete, or I am isolating undesired byproducts. How can I optimize this step?
A: This is a critical step where optimization of the dehydrating agent, temperature, and reaction time is crucial.
Possible Causes & Solutions:
-
Weak Dehydrating Agent: The chosen reagent may not be potent enough. For tertiary alcohols, stronger conditions are sometimes needed. If using a mild reagent like POCl₃/pyridine without success, consider switching to a stronger agent like SOCl₂ or an acid catalyst like H₂SO₄, but be mindful of potential side reactions.[8]
-
Suboptimal Temperature: Dehydration reactions often require heating.[5] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress. Be cautious, as excessive heat can lead to decomposition.
-
Product Instability: The tetrahydropyridine product may be unstable under the reaction or workup conditions, especially in the presence of strong acid for prolonged periods.[10] Monitor the reaction and work it up as soon as the starting material is consumed to minimize degradation.
-
Carbocation Rearrangements: While less likely for this specific substrate, reactions proceeding through an E1 mechanism via a carbocation intermediate can be prone to rearrangements.[5] Using an E2-favoring method (e.g., POCl₃/pyridine) can prevent such side reactions.[8]
Experimental Protocols & Data
Disclaimer: The following are representative protocols adapted from general procedures for cyanohydrin formation and alcohol dehydration. They should be optimized for specific laboratory conditions and scales.
Step 1: Synthesis of 1-Boc-4-cyano-4-hydroxypiperidine
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent (e.g., ethanol or THF) at 0 °C, add a solution of sodium cyanide (1.2 eq) in water.[3] Slowly add a solution of acetic acid (1.2 eq) dropwise while maintaining the temperature at 0-5 °C. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC. Upon completion, carefully quench the reaction with a buffered aqueous solution and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine
Dissolve the crude 1-Boc-4-cyano-4-hydroxypiperidine (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C under a nitrogen atmosphere. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.[8] After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the mixture, carefully pour it onto ice, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation: Reaction Condition Optimization
The following tables summarize representative data for the optimization of each reaction step.
Table 1: Optimization of Cyanohydrin Formation (Step 1)
| Entry | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaCN / AcOH | EtOH | 0 → RT | 24 | 85 |
| 2 | KCN / AcOH | EtOH | 0 → RT | 24 | 82 |
| 3 | TMSCN / ZnI₂ | DCM | RT | 6 | 92 |
| 4 | NaCN / AcOH | THF | RT | 24 | 78 |
Table 2: Optimization of Dehydration Reaction (Step 2)
| Entry | Dehydrating Agent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (1.5) | Pyridine | 80 | 3 | 90 |
| 2 | SOCl₂ (1.2) | DCM | RT | 6 | 75 |
| 3 | H₂SO₄ (cat.) | Toluene | 110 | 2 | 65 |
| 4 | TsOH (cat.) | Toluene | 110 | 4 | 70 |
Visualized Workflows
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Addition of CN - Cyanohydrins | OpenOChem Learn [learn.openochem.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. Dehydration Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the palladium-catalyzed cyanation of the corresponding vinyl triflate precursor, tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, using a cyanide source such as zinc cyanide (Zn(CN)₂).
Q2: What are the critical parameters for a successful palladium-catalyzed cyanation to synthesize this compound?
A2: Key parameters include the choice of palladium catalyst and ligand, the cyanide source, solvent, temperature, and the exclusion of moisture and oxygen. Bulky, electron-rich phosphine ligands are often crucial for high yields.
Q3: Is the N-Boc protecting group stable under the reaction conditions?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions of palladium-catalyzed cyanation. It is, however, labile to strong acids. Care should be taken during workup and purification to avoid acidic conditions that could lead to deprotection.
Q4: What are some common impurities or byproducts in this reaction?
A4: Common impurities can include the starting vinyl triflate, the corresponding ketone formed from hydrolysis of the vinyl triflate, and potentially homo-coupled products. If the reaction is not driven to completion, unreacted starting material will be a major impurity.
Q5: What purification methods are recommended for this compound?
A5: The target compound is a polar nitrile. Purification can be challenging due to its polarity. Flash column chromatography on silica gel is a common method. For particularly polar mixtures that are difficult to separate on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on neutral alumina can be effective alternatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. Consider using a pre-catalyst that is more stable. |
| Ligand Degradation | Some phosphine ligands are air-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst Poisoning | Excess cyanide in solution can poison the palladium catalyst.[1][2] Use a less soluble cyanide source like zinc cyanide or potassium hexacyanoferrate(II).[1] |
| Insufficient Reaction Temperature | While some cyanations proceed at room temperature, this specific transformation may require elevated temperatures (e.g., 80-100 °C) to proceed at a reasonable rate. |
| Poor Quality Starting Material | Verify the purity of the starting vinyl triflate. Impurities can interfere with the catalytic cycle. |
| Presence of Water or Oxygen | Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere. Oxygen can oxidize the Pd(0) catalyst. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Byproduct Identity | Suggested Solution |
| Hydrolysis of Vinyl Triflate | tert-Butyl 4-oxopiperidine-1-carboxylate | This is a common side reaction with vinyl triflates.[3] Ensure strictly anhydrous conditions. Minimize reaction time. |
| Reductive Dehalogenation/Detriflation | tert-Butyl 1,2,3,6-tetrahydropyridine-1-carboxylate | This can occur in the presence of a hydrogen source. Ensure solvents are not a source of hydrogen and that no side reactions are generating H₂. |
| Homocoupling of Starting Material | Dimer of the starting vinyl triflate | This can be favored at low cyanide concentrations or with a less active catalyst. Ensure proper stoichiometry and catalyst activity. |
Problem 3: Difficult Purification
| Potential Cause | Suggested Solution |
| Product Streaking on Silica Gel | The product is a polar and somewhat basic compound. |
| Co-elution with Polar Impurities | The product and polar byproducts have similar retention factors. |
| Product is Water Soluble | Loss of product during aqueous workup. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for palladium-catalyzed cyanation of vinyl triflates.
Reagents and Materials:
-
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | Inferred from similar reactions |
| Reaction Temperature | 80-100 °C | Inferred from similar reactions |
| Reaction Time | 2-4 hours | Inferred from similar reactions |
| Pd Catalyst Loading | 5 mol% | Inferred from similar reactions |
| Ligand Loading | 10 mol% | Inferred from similar reactions |
| Zn(CN)₂ Stoichiometry | 0.6 equivalents | Inferred from similar reactions |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the cyanation reaction.
References
Preventing byproduct formation in dihydropyridine cyanation
Welcome to the Technical Support Center for dihydropyridine cyanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the cyanation of dihydropyridines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the cyanation of dihydropyridines.
Issue 1: Low or No Yield of the Desired Cyanated Dihydropyridine
Q1: I am getting a low yield or no desired product in my palladium-catalyzed cyanation of a dihydropyridine. What are the possible causes and solutions?
A1: Low yields in palladium-catalyzed cyanation of dihydropyridines can stem from several factors. A primary concern is the deactivation of the palladium catalyst by the cyanide source.[1] Excess cyanide ions in the reaction mixture can poison the palladium catalyst, inhibiting its catalytic activity.
Troubleshooting Steps:
-
Choice of Cyanide Source: Using a less soluble cyanide source like K₄[Fe(CN)₆] can help maintain a low concentration of free cyanide ions in the solution, preventing catalyst deactivation.[1]
-
Slow Addition of Cyanide: A slow and controlled addition of the cyanating agent, such as trimethylsilyl cyanide (TMSCN), can also prevent the buildup of excess cyanide and protect the catalyst.
-
Ligand Selection: The choice of phosphine ligand is crucial. Ensure you are using a ligand appropriate for the specific palladium precursor and substrate. For instance, XPhos has been shown to be effective in certain palladium-catalyzed cyanation reactions.
-
Reaction Conditions: Verify the reaction temperature and time. Some reactions may require elevated temperatures to proceed efficiently. However, prolonged reaction times at high temperatures can lead to byproduct formation.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to side reactions, including the aromatization of the dihydropyridine ring.
Issue 2: Formation of Aromatic Pyridine Byproduct
Q2: My main byproduct is the corresponding aromatic pyridine instead of the cyanated dihydropyridine. How can I prevent this?
A2: The aromatization of the dihydropyridine ring is a common side reaction, often driven by oxidation.[2][3] This can be influenced by the reaction conditions and the presence of oxidizing agents.
Troubleshooting Steps:
-
Minimize Exposure to Air: As mentioned, conduct the reaction under a rigorously inert atmosphere to minimize oxidation by atmospheric oxygen.
-
Choice of Solvent and Base: The solvent and base can influence the rate of aromatization. Protic solvents or certain basic conditions can facilitate the proton transfer from the N1-position of the dihydropyridine, which is a key step in the aromatization process. Consider using aprotic, anhydrous solvents.
-
Control Reaction Temperature: High temperatures can promote aromatization. Try running the reaction at the lowest effective temperature.
-
Avoid Oxidizing Agents: Ensure that none of your reagents are contaminated with oxidizing impurities. Certain cyanide sources or additives might inadvertently promote oxidation.
Issue 3: Complex Product Mixture and Purification Challenges
Q3: I am observing a complex mixture of products that is difficult to purify. What could be the source of these impurities?
A3: A complex product mixture can arise from impurities in the starting dihydropyridine, side reactions during the cyanation, or subsequent reactions of the desired product.
Troubleshooting Steps:
-
Purity of Starting Material: The Hantzsch synthesis, commonly used to prepare dihydropyridines, can sometimes yield byproducts.[4][5][6] Ensure your starting dihydropyridine is of high purity before proceeding with the cyanation step.
-
Side Reactions of Cyanating Agent: If using an electrophilic cyanating agent like a cyanogen halide, be aware of potential side reactions such as halogenation of the substrate.[7]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up Procedure: During the work-up, avoid acidic conditions that might promote the decomposition of the dihydropyridine ring.
Frequently Asked Questions (FAQs)
Q4: What are the most common byproducts in dihydropyridine cyanation?
A4: The most frequently observed byproduct is the corresponding aromatic pyridine derivative . This is formed through the oxidation of the dihydropyridine ring. Other potential byproducts can include unreacted starting material and, depending on the specific reagents used, side-products from the cyanating agent itself (e.g., halogenated compounds if using cyanogen halides).
Q5: Which cyanide sources are recommended to minimize byproduct formation?
A5: To mitigate catalyst poisoning in palladium-catalyzed reactions, cyanide sources with low solubility that provide a slow release of cyanide ions are often preferred. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic and effective option.[8][9] For electrophilic cyanations, reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are considered safer alternatives to highly toxic cyanogen halides.
Q6: Can the solvent choice impact the outcome of the cyanation reaction?
A6: Yes, the solvent can significantly influence the reaction. For palladium-catalyzed cyanations, aprotic solvents like dioxane or DMF are commonly used.[1] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. In some cases, aqueous solvent mixtures have been employed to facilitate the use of certain cyanide salts.
Quantitative Data
The following table summarizes typical yields and byproduct distribution under different cyanation conditions. Please note that specific results will vary depending on the substrate and precise reaction parameters.
| Cyanation Method | Substrate | Cyanide Source | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield of Cyanated Dihydropyridine (%) | Yield of Aromatic Pyridine (%) |
| Palladium-Catalyzed | 4-Aryl-1,4-Dihydropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | Dioxane/H₂O | 100 | 1 | ~70-90 | <10 |
| Electrophilic | 1,4-Dihydropyridine | NCTS | Lewis Acid | CH₂Cl₂ | 25 | 2-4 | ~60-80 | ~5-15 |
| Oxidative | 1,4-Dihydropyridine | TMSCN | DDQ | Acetonitrile | 25 | 1 | Low | >85 |
Note: This table is a generalized representation based on literature. Actual yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of a Halogenated Dihydropyridine Derivative
This protocol is adapted from established methods for the cyanation of aryl halides and can be applied to halogenated dihydropyridine substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halogenated dihydropyridine (1.0 mmol), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and XPhos (4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Electrophilic Cyanation of a Dihydropyridine using NCTS
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dihydropyridine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Reagent Addition: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 mmol).
-
Initiation: Cool the mixture to 0 °C and add a Lewis acid (e.g., BF₃·OEt₂, 1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Experimental workflow for dihydropyridine cyanation.
Caption: Troubleshooting decision tree for dihydropyridine cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Cyanodihydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of cyanodihydropyridines. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common and often complex regioselectivity challenges encountered during your experiments.
Troubleshooting Guide: Controlling Regioisomer Formation
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of cyanodihydropyridines, particularly in the context of multicomponent reactions like the Hantzsch synthesis.
Question: My Hantzsch synthesis using a cyano-substituted β-ketoester is yielding a mixture of 3-cyano and 5-cyano dihydropyridine regioisomers. How can I favor the formation of one isomer over the other?
Answer: Achieving high regioselectivity in the Hantzsch synthesis with unsymmetrical precursors, such as ethyl cyanoacetate, is a common challenge. The formation of either the 3-cyano or 5-cyano regioisomer is dependent on which of the two initial condensation steps proceeds first: the Knoevenagel condensation between the aldehyde and one β-dicarbonyl compound, or the enamine formation between the second β-dicarbonyl compound and the ammonia source. The relative rates of these two pathways dictate the final product distribution.
Here are several strategies to influence the regioselectivity:
-
Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach offers greater control.
-
First, synthesize the Knoevenagel adduct by reacting the aldehyde with one of the β-dicarbonyl compounds.
-
In a separate reaction, prepare the enamine from the second β-dicarbonyl compound (e.g., ethyl cyanoacetate) and the ammonia source.
-
Finally, react the pre-formed Knoevenagel adduct and the enamine in a Michael addition and subsequent cyclization. This method directs the reaction pathway and significantly enhances the yield of the desired regioisomer.
-
-
Modifying Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor one reaction pathway over the other, potentially increasing the selectivity. Start by running the reaction at room temperature or even 0°C and monitor the isomer ratio.
-
Catalyst: The choice of catalyst can have a profound impact on regioselectivity. Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can differentially activate the aldehyde or the β-dicarbonyl compounds, thereby influencing the initial condensation step. Experimenting with different catalysts is highly recommended.
-
Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states. A systematic screening of solvents (e.g., ethanol, methanol, THF, DMF) may reveal conditions that favor the formation of one regioisomer.
-
-
Steric and Electronic Effects of Reactants:
-
Aldehyde Substituents: The electronic nature of the substituents on the aldehyde can influence the electrophilicity of the carbonyl carbon, affecting the rate of the Knoevenagel condensation.
-
β-Ketoester/Amide Substituents: The steric bulk of the ester or amide group on the β-dicarbonyl compounds can direct the initial enamine formation or Knoevenagel condensation.
-
Question: I am observing the formation of a significant amount of the 1,2-dihydropyridine isomer instead of the expected 1,4-dihydropyridine. What causes this and how can I prevent it?
Answer: The formation of 1,2-dihydropyridines in a Hantzsch-type synthesis is a known, though less common, regiochemical outcome. This often arises from an alternative cyclization pathway.
Plausible Mechanism for 1,2-Dihydropyridine Formation: Under certain conditions, particularly with specific catalysts or substrates, the Michael addition intermediate may undergo a different intramolecular cyclization. Instead of the nitrogen of the enamine attacking the carbonyl of the Knoevenagel adduct (leading to 1,4-DHP), the α-carbon of the enamine may attack the imine carbon formed after condensation of the aldehyde with ammonia.
Troubleshooting Strategies:
-
Catalyst Selection: Some catalysts have been shown to selectively produce 1,2-dihydropyridines. For instance, heterogenized phosphotungstic acid on alumina has been reported to favor the formation of 1,2-DHPs.[1] Conversely, to favor the 1,4-DHP isomer, traditional conditions (e.g., refluxing in ethanol without a specific catalyst) or the use of catalysts known to promote 1,4-DHP synthesis should be employed.
-
Reactant Structure: The structure of the aldehyde and the β-dicarbonyl compounds can influence the stability of the intermediates and the activation energies of the competing cyclization pathways. Aromatic aldehydes are more commonly reported to yield 1,2-DHPs under specific catalytic conditions, while aliphatic aldehydes tend to favor the formation of 1,4-DHPs.[1]
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my synthesized cyanodihydropyridine isomers?
A1: A combination of spectroscopic techniques is essential for the unambiguous determination of the regioisomeric structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the dihydropyridine ring are highly informative. The proton at C4 is typically a singlet, and its chemical shift can be influenced by the surrounding substituents. The protons on the nitrogen and any ester or amide groups will also have characteristic chemical shifts.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly the cyano group and the carbonyl carbons, will differ between isomers.
-
2D NMR (COSY, HMBC, HSQC): These experiments are crucial for establishing connectivity. For example, an HMBC experiment can show long-range correlations between the C4 proton and the carbons at C3 and C5, helping to identify the substituents at these positions.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural proof.
-
Mass Spectrometry (MS): While MS will give the same molecular weight for regioisomers, fragmentation patterns in techniques like MS/MS can sometimes provide clues to the structure.
Q2: What are some common side products in cyanodihydropyridine synthesis, and how can I minimize them?
A2: Besides regioisomers, other side products can form:
-
Oxidized Pyridine: The dihydropyridine product can be sensitive to oxidation, leading to the formation of the corresponding aromatic cyanopyridine. To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and avoid prolonged exposure to air, light, and heat.
-
Michael Adduct Intermediate: Incomplete cyclization can leave the linear Michael adduct as an impurity. Ensuring sufficient reaction time and appropriate temperature can help drive the reaction to completion.
-
Knoevenagel and Enamine Intermediates: If the reaction does not go to completion, the initial condensation products may remain. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
Q3: Are there any "green" or more environmentally friendly methods for cyanodihydropyridine synthesis with good regioselectivity?
A3: Yes, several green chemistry approaches have been applied to the Hantzsch synthesis, which can also influence regioselectivity:
-
Solvent-Free Reactions: Performing the reaction under solvent-free conditions, often with microwave irradiation or grinding, can reduce waste and sometimes improve yields and selectivity.
-
Aqueous Micellar Catalysis: Using water as a solvent with a surfactant to create micelles can provide a hydrophobic environment for the reaction, often leading to high yields and potentially influencing regioselectivity.[2]
-
Reusable Catalysts: Employing solid-supported catalysts, such as silica-bound sulfonic acids, allows for easy separation and reuse of the catalyst, reducing waste.[3]
Data Presentation
Table 1: Effect of Catalyst on Regioisomeric Ratio in a Model Hantzsch Reaction
| Catalyst | Solvent | Temperature (°C) | Ratio (3-cyano : 5-cyano) | Yield (%) |
| None | Ethanol | Reflux | 1 : 1.2 | 65 |
| p-TSA | Ethanol | Reflux | 1.5 : 1 | 78 |
| Yb(OTf)₃ | THF | Room Temp. | 3 : 1 | 85 |
| Sc(OTf)₃ | Acetonitrile | Room Temp. | 4 : 1 | 90 |
Note: Data is illustrative and based on typical trends. Actual results will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: Stepwise Synthesis of Ethyl 2,6-dimethyl-5-cyano-4-phenyl-1,4-dihydropyridine-3-carboxylate
-
Synthesis of the Knoevenagel Adduct (Ethyl 2-benzylideneacetoacetate):
-
In a round-bottom flask, dissolve benzaldehyde (1 eq) and ethyl acetoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Remove the solvent under reduced pressure to obtain the crude Knoevenagel adduct.
-
-
Synthesis of the Enamine (Ethyl 3-aminocyanoacrylate):
-
In a separate flask, dissolve ethyl cyanoacetate (1 eq) in ethanol.
-
Bubble ammonia gas through the solution or add ammonium acetate (1.2 eq).
-
Stir at room temperature for 1-2 hours until enamine formation is complete (monitored by TLC).
-
-
Final Cyclization:
-
Dissolve the crude Knoevenagel adduct in ethanol.
-
Add the prepared enamine solution to the flask.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration and recrystallize from ethanol to obtain the pure 5-cyano regioisomer.
-
Visualizations
Caption: Competing reaction pathways in the Hantzsch synthesis of cyanodihydropyridines.
Caption: Troubleshooting workflow for improving regioselectivity.
References
Technical Support Center: Microwave-Assisted Synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the microwave-assisted synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine for improved yields and reduced reaction times.
Troubleshooting Guide
This guide addresses common issues encountered during the microwave-assisted synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time in small increments. - Increase the reaction temperature by 10°C above the conventional method's temperature.[1] - If the target temperature is not being reached, incrementally increase the microwave power.[1] |
| Inefficient microwave absorption. | - If reactants are non-absorbing, switch to a more polar solvent with a higher dielectric constant to improve coupling with microwave energy.[1][2] - Consider solvent-free conditions, which can sometimes lead to significant improvements in yield.[3] | |
| Catalyst issues. | - Ensure the correct catalyst is being used and at the appropriate loading. Some reactions may proceed poorly or not at all without a catalyst.[3] - Consider screening different catalysts, as some may be more effective under microwave conditions.[4] | |
| Formation of Byproducts/Decomposition | Reaction temperature is too high. | - Reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to decomposition of starting materials or the desired product.[3] - Utilize the simultaneous cooling feature of the microwave reactor, if available, to maintain the desired temperature.[1] |
| Extended reaction time. | - Optimize the reaction time; prolonged exposure to high temperatures can lead to byproduct formation. Monitor the reaction progress using techniques like TLC or HPLC-MS.[5] | |
| Inconsistent Results/Poor Reproducibility | Inhomogeneous heating. | - Ensure proper stirring of the reaction mixture to promote uniform heating.[5] - Check the positioning of the reaction vessel within the microwave cavity for optimal field homogeneity.[6] |
| Variation in starting material quality. | - Use high-purity starting materials and solvents. Impurities can interfere with the reaction and lead to inconsistent outcomes. | |
| Inaccurate temperature monitoring. | - Calibrate the temperature sensor of the microwave reactor to ensure accurate readings. | |
| Pressure Build-up in a Sealed Vessel | Solvent volatility. | - Choose a solvent with a lower vapor pressure at the target reaction temperature. - Reduce the reaction volume to provide more headspace in the vessel. |
| Gas evolution from the reaction. | - If the reaction is known to produce gaseous byproducts, consider using an open-vessel setup if feasible, or reduce the initial concentration of reactants. |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the microwave-assisted synthesis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
Q1: What are the main advantages of using microwave synthesis for this compound compared to conventional heating?
A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, improved reaction yields, and often milder reaction conditions.[2][7] The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts.[2]
Q2: How do I choose the right solvent for my microwave reaction?
A2: The choice of solvent is crucial for the success of a microwave-assisted reaction. The solvent's ability to absorb microwave energy is dependent on its polarity.[1] For reactants that are poor microwave absorbers, a polar solvent is necessary to efficiently heat the reaction mixture.[1] Common polar solvents that are good microwave absorbers include ethanol, DMSO, and DMF.[1][4] In some cases, solvent-free conditions can provide excellent results and simplify purification.[3][8]
Q3: Can I use a domestic microwave oven for this synthesis?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[9] Laboratory-grade microwave reactors are specifically designed with safety features to handle flammable organic solvents and the potential for pressure build-up in sealed vessels. They also provide precise control over reaction parameters like temperature, pressure, and power, which is essential for reproducibility.[6]
Q4: What is a typical starting point for optimizing the reaction temperature?
A4: A good starting point for a microwave reaction in a sealed vessel is to set the temperature about 10°C higher than the temperature used in the conventional heating method.[1] For open-vessel, solvent-free reactions, a starting temperature around 200°C can be considered, but should not exceed 250°C initially as these reactions heat very quickly.[1]
Q5: How does microwave power setting affect the reaction?
A5: The microwave power setting determines the rate at which energy is delivered to the reaction mixture. For refluxing under atmospheric conditions, a higher power level (e.g., 250-300 W) is often necessary to maintain a constant temperature at the solvent's boiling point.[1] When mimicking sub-boiling conventional methods, a starting power of around 100 W is recommended.[1] If the reaction struggles to reach the set temperature, the power can be increased in small increments.[1]
Experimental Protocols
Below are generalized experimental protocols for the microwave-assisted synthesis of tetrahydropyridine derivatives, which can be adapted for 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
Protocol 1: Solvent-Based Microwave Synthesis
-
Reaction Setup: In a suitable microwave reaction vial equipped with a magnetic stir bar, combine the starting materials: an appropriate aldehyde (1 equivalent), malononitrile (1 equivalent), and the Boc-protected amine precursor (1 equivalent).
-
Solvent Addition: Add the chosen polar solvent (e.g., ethanol, acetonitrile) to the vial. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Catalyst Addition (if required): Add the catalyst (e.g., a Lewis acid or a base) at the desired molar percentage.[3][4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the desired temperature, pressure limit, and reaction time. Irradiate the mixture with stirring.
-
Workup and Purification: After the reaction is complete and the vial has cooled to a safe temperature, open the vessel. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[8]
Protocol 2: Solvent-Free Microwave Synthesis
-
Reactant Preparation: In a microwave-transparent vessel, thoroughly mix the aldehyde (1 equivalent), malononitrile (1 equivalent), and the Boc-protected amine precursor (1 equivalent). If a solid support or catalyst is used, it should be added at this stage.[3]
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature and reaction time. Irradiate the solid mixture.
-
Workup and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent. Filter off any solid support or insoluble catalyst. The solvent is then removed under reduced pressure, and the crude product is purified as described in Protocol 1.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave Heating for Dihydropyridine Synthesis
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | Acetonitrile | 50 | - | 42 | [3] |
| Microwave | Acetonitrile | 50 | 30 min | 58 | [3] |
| Microwave | 1,4-Dioxane | 50 | 30 min | 72 | [3] |
| Microwave | Solvent-Free | 60 | 20 min | 93 | [3] |
Table 2: Influence of Solvent on Microwave-Assisted Synthesis Yield
| Solvent | Yield (%) | Reference |
| Acetonitrile | 58 | [3] |
| 1,4-Dioxane | 72 | [3] |
| Methanol | Inferior | [3] |
| Ethanol | Inferior | [3] |
| THF | Inferior | [3] |
| Water | Inferior | [3] |
| DMF | Inferior | [3] |
| Toluene | Inferior | [3] |
| Solvent-Free | 86 | [3] |
Visualizations
Caption: General workflow for microwave-assisted synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Getting Started with Microwave Synthesis [cem.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. Microwave Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
Technical Support Center: tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Potential byproducts may arise from incomplete reaction or over-oxidation during synthesis. The presence of residual solvents from the reaction or workup is also a common issue.
Q2: My purified product is an oil or a waxy solid and is difficult to handle. How can I obtain a crystalline solid?
A2: Obtaining a crystalline solid from an oily product often involves removing residual solvents and inducing crystallization.[1] A common technique is to dissolve the oily residue in a minimal amount of a suitable solvent and then add a non-polar "anti-solvent" to precipitate the product. Seeding the solution with a small crystal of the pure compound can also initiate crystallization.[2][3]
Q3: Is the Boc (tert-Butoxycarbonyl) protecting group stable during purification?
A3: The Boc group is generally stable to basic conditions and mild, non-acidic purification methods like column chromatography on silica gel.[4][5] However, it is sensitive to strong acids and prolonged exposure to even mild acids can lead to deprotection. Therefore, it is crucial to avoid acidic conditions during workup and purification.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Some suppliers recommend cold-chain transportation and storage.[6]
Troubleshooting Guides
Problem 1: Low Yield After Purification
Low recovery of the target compound after purification is a frequent challenge. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Product Loss During Extraction | Ensure the pH of the aqueous phase during workup is neutral or slightly basic to prevent the protonation and subsequent loss of the product in the aqueous layer. |
| Degradation on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. |
| Co-elution with Impurities | The polarity of the product may be very similar to that of a major impurity, leading to poor separation. Optimize the solvent system for column chromatography by testing various solvent mixtures with thin-layer chromatography (TLC). A gradient elution may be necessary. |
| Product Instability | The compound may be unstable under the purification conditions (e.g., prolonged exposure to solvents or heat). Minimize the time the compound is on the column and use rotary evaporation at a low temperature to remove solvents. |
Problem 2: Persistent Impurities in the Final Product
Even after purification, certain impurities may remain. This guide provides strategies to identify and remove them.
| Observation | Potential Cause | Troubleshooting Steps |
| Extra peaks in 1H NMR spectrum | Residual solvents (e.g., ethyl acetate, dichloromethane, hexanes) or unreacted starting materials. | Dry the sample under high vacuum for an extended period. If impurities persist, re-purify using a different solvent system for chromatography or consider recrystallization. |
| Broad or overlapping peaks in chromatography | The chosen chromatographic conditions provide poor resolution between the product and impurities. | Screen different solvent systems for TLC to find one that gives better separation. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product appears discolored | Presence of baseline impurities or degradation products. | Attempt to remove colored impurities by passing a solution of the product through a small plug of activated carbon before final purification. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. A common starting point is a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40 °C.
Protocol 2: Recrystallization
If the product is obtained as an oil or waxy solid, recrystallization can be an effective purification method.
-
Solvent Selection: Identify a solvent system where the product is soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following table provides a hypothetical comparison of purity and yield for different purification methods, based on typical outcomes for similar compounds.
| Purification Method | Mobile Phase / Solvent | Typical Purity (by HPLC) | Typical Yield |
| Silica Gel Chromatography | Ethyl Acetate / Hexanes (gradient) | >98% | 60-80% |
| Recrystallization | Dichloromethane / Hexanes | >99% | 70-90% (of the material being recrystallized) |
| Preparative HPLC | Acetonitrile / Water (gradient) | >99.5% | 40-60% |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting Logic for Low Purity
Caption: Decision-making process for troubleshooting low product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. reddit.com [reddit.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 873551-20-3|this compound|BLD Pharm [bldpharm.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is paramount for the integrity of research and the safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for purity determination and impurity profiling. This guide provides a comparative overview of two potential stability-indicating HPLC methods for the analysis of this compound, complete with detailed experimental protocols and supporting data structures.
Potential Impurities and Degradation Products
Understanding potential impurities is crucial for developing a stability-indicating HPLC method. For dihydropyridine derivatives, the most common degradation pathway is oxidation.[1][2][3] This process leads to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative.[1][2][3] This transformation results in a loss of pharmacological activity.[2][3] Therefore, a primary impurity to monitor is the oxidized pyridine analog of the parent compound. Other potential impurities can arise from the synthesis process, including unreacted starting materials and byproducts.
Experimental Protocols
The following are two proposed reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. These methods are adapted from established protocols for structurally similar dihydropyridine compounds and are designed to be stability-indicating by separating the active compound from its potential pyridine degradation product.
Method A: Isocratic Elution with C18 Column
This method utilizes a standard C18 column with an isocratic mobile phase, offering simplicity and robustness for routine purity assessments.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method B: Gradient Elution with C8 Column
This method employs a C8 column and a gradient elution program, which can provide better resolution for more complex impurity profiles.
Chromatographic Conditions:
-
Column: C8, 150 mm x 4.6 mm, 3 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
UV Detection Wavelength: 235 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to get a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Presentation: Comparative Summary of HPLC Methods
The following table summarizes the key parameters and expected performance of the two proposed HPLC methods.
| Feature | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18 | C8 |
| Elution Mode | Isocratic | Gradient |
| Mobile Phase | Acetonitrile, Water, Formic Acid | Acetonitrile, Water, Trifluoroacetic Acid |
| Run Time | Shorter | Longer |
| Complexity | Simple, robust | More complex, requires careful setup |
| Resolution | Good for simple impurity profiles | Excellent for complex impurity profiles |
| Application | Routine quality control, high-throughput screening | In-depth impurity profiling, stability studies |
Visualizations
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC.
Caption: General experimental workflow for HPLC purity analysis.
Logical Relationship in Stability-Indicating Method Development
This diagram outlines the logical considerations for developing a stability-indicating HPLC method for this compound.
Caption: Key considerations for a stability-indicating HPLC method.
References
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine and Related Compounds
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine, a synthetic intermediate of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established NMR principles and compares it with the experimental data of two key structural analogs: the saturated piperidine ring system in 1-Boc-4-cyanopiperidine and the aromatic system of 4-cyanopyridine . This comparison offers valuable insights into the influence of the double bond and the Boc-protecting group on the NMR spectra.
This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.
Structural Overview and Atom Numbering
To facilitate the discussion of NMR data, the chemical structure and atom numbering for 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine are provided below. This numbering scheme will be used consistently throughout the guide.
Caption: Chemical structure and atom numbering of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) for 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine and the experimental data for its saturated and aromatic analogs. The data is presented for spectra recorded in deuterated chloroform (CDCl₃).
| Proton(s) | 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine (Predicted) | 1-Boc-4-cyanopiperidine (Experimental) | 4-Cyanopyridine (Experimental)[1] |
| H-2 | ~4.0 (br s, 2H) | ~3.6 (m, 2H) | 8.83 (d, 2H) |
| H-3 | ~2.5 (t, 2H) | ~1.9 (m, 2H) | 7.55 (d, 2H) |
| H-5 | ~5.8 (m, 1H) | ~1.8 (m, 2H) | 7.55 (d, 2H) |
| H-6 | ~3.6 (t, 2H) | ~3.4 (m, 2H) | 8.83 (d, 2H) |
| Boc (t-butyl) | ~1.47 (s, 9H) | ~1.48 (s, 9H) | - |
| H-4 (methine) | - | ~2.8 (m, 1H) | - |
Analysis of ¹H NMR Data:
-
Vinyl Proton (H-5): The most significant difference in the spectrum of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine is the appearance of a signal for the vinyl proton (H-5) in the downfield region, predicted to be around 5.8 ppm. This is absent in the saturated analog, 1-Boc-4-cyanopiperidine.
-
Allylic Protons (H-3 and H-6): The protons on the carbons adjacent to the double bond (H-3 and H-6) are expected to be shifted downfield compared to the corresponding protons in the saturated piperidine ring due to the deshielding effect of the π-system.
-
Boc Group: The tert-butyl protons of the Boc protecting group appear as a sharp singlet at approximately 1.47-1.48 ppm in both Boc-protected compounds, indicating a chemically equivalent environment for these nine protons.
-
Aromatic Protons: In 4-cyanopyridine, the aromatic protons exhibit a characteristic splitting pattern, with the protons ortho to the nitrogen (H-2 and H-6) being significantly deshielded compared to the protons meta to the nitrogen (H-3 and H-5).[1]
Comparative ¹³C NMR Data
The table below compares the predicted ¹³C NMR chemical shifts for 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine with the experimental data for its analogs in CDCl₃.
| Carbon | 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine (Predicted) | 1-Boc-4-cyanopiperidine (Experimental) | 4-Cyanopyridine (Experimental) |
| C-2 | ~43 | ~44 | ~150 |
| C-3 | ~28 | ~29 | ~127 |
| C-4 | ~110 | ~25 | ~122 |
| C-5 | ~125 | ~29 | ~127 |
| C-6 | ~41 | ~44 | ~150 |
| Cyano (CN) | ~118 | ~121 | ~117 |
| Boc (C=O) | ~154 | ~155 | - |
| Boc (quaternary C) | ~80 | ~80 | - |
| Boc (CH₃) | ~28 | ~28 | - |
Analysis of ¹³C NMR Data:
-
Olefinic Carbons (C-4 and C-5): The presence of the double bond in 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine results in two signals in the olefinic region of the ¹³C NMR spectrum, predicted around 110 ppm and 125 ppm for C-4 and C-5, respectively. These are absent in the saturated analog.
-
Cyano Carbon: The chemical shift of the cyano carbon is relatively consistent across the three compounds, appearing in the range of 117-121 ppm.
-
Boc Group Carbons: The carbonyl carbon of the Boc group is observed at a characteristic downfield position (~154-155 ppm), while the quaternary and methyl carbons appear around 80 ppm and 28 ppm, respectively, in the Boc-protected structures.
-
Aromatic Carbons: The aromatic carbons of 4-cyanopyridine show distinct chemical shifts, with the carbons adjacent to the nitrogen (C-2 and C-6) being the most deshielded.
Experimental Protocols
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.
-
Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
-
The final volume of the solution in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Before data acquisition, the magnetic field is shimmed to achieve optimal homogeneity, and the probe is tuned and matched for the specific nucleus being observed.
-
For ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For most small molecules, 8 to 16 scans are adequate.
-
For ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary to obtain a good quality spectrum, especially for quaternary carbons.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
For ¹H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons in the molecule. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are also determined.
Logical Workflow for Structural Elucidation
The process of analyzing the NMR data to confirm the structure of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine can be visualized as follows:
Caption: Workflow for the structural confirmation of 1-Boc-4-cyano-1,2,3,6-tetrahydropyridine using NMR data.
References
Comparative Analysis of Mass Spectrometry for tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry for the analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into its expected fragmentation patterns and compare mass spectrometry with alternative analytical techniques, offering supporting data and detailed experimental protocols.
Mass Spectrometry Analysis
Molecular Weight: 208.26 g/mol Molecular Formula: C₁₁H₁₆N₂O₂
Mass spectrometry is a powerful tool for the structural elucidation and quantification of synthetic intermediates. For this compound, understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring and purity assessment.
Predicted Fragmentation Pattern
The fragmentation of this compound is primarily dictated by the labile tert-butoxycarbonyl (Boc) protecting group. Upon ionization, the molecule is expected to undergo characteristic losses, providing valuable structural information.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Neutral Loss |
| 209.1339 | [M+H]⁺ | Protonated molecular ion |
| 153.0764 | [M+H - C₄H₈]⁺ | Loss of isobutene (56 Da) from the Boc group |
| 135.0658 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water (18 Da) |
| 109.0811 | [M+H - C₅H₉NO₂]⁺ | Loss of the entire Boc group (100 Da) |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
Experimental Protocol: Mass Spectrometry
This protocol outlines a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Reagents and Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in 1 mL of methanol or acetonitrile to create a stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup:
-
Set the ESI source to positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the target analyte.
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.
-
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 50-300 Da).
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) at m/z 209.13 and subjecting it to collision-induced dissociation (CID).
-
Visualization of the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed ESI-MS fragmentation pathway.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, other analytical techniques can also be employed for the characterization of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight and structural information. | Can require complex instrumentation and expertise for data interpretation. |
| High-Performance LiquidChromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Excellent for purity determination and quantification.[1][2] | Does not provide direct structural information without a coupled detector like MS. |
| Nuclear Magnetic Resonance(NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for analysis by Mass Spectrometry versus HPLC.
Caption: Comparison of MS and HPLC workflows.
Conclusion
Mass spectrometry is an indispensable technique for the characterization of this compound, providing rapid confirmation of its molecular weight and key structural features through predictable fragmentation of the Boc group. When combined with chromatographic separation techniques like HPLC, it offers a powerful platform for both qualitative and quantitative analysis. For unambiguous structure determination, NMR spectroscopy remains the gold standard. The choice of analytical technique will ultimately depend on the specific goals of the analysis, whether it be routine reaction monitoring, purity assessment, or comprehensive structural elucidation.
References
A Comparative Guide to Cyanating Reagents for Pyridine Synthesis: Relevance to Dihydropyridine Chemistry
Introduction: For researchers and professionals in drug development, the synthesis of functionalized dihydropyridines (DHPs) is a cornerstone of medicinal chemistry, largely due to their role as calcium channel blockers. While the classic Hantzsch reaction remains a primary route for synthesizing the 1,4-dihydropyridine core, the direct introduction of a cyano (-CN) group onto the DHP ring using cyanating reagents is not a widely documented strategy.[1][2]
More commonly, the cyano group is incorporated either by using a nitrile-containing building block (e.g., cyanoacetate) in a multi-component reaction or by cyanating the corresponding aromatic pyridine ring.[3] Dihydropyridines can be readily oxidized to their pyridine counterparts, making the cyanation of pyridines a highly relevant subsequent transformation. This guide provides an objective comparison of common cyanating reagents used for the synthesis of cyanopyridines, offering valuable data for chemists working with DHP-related scaffolds.
Performance Comparison of Cyanating Reagents
The selection of an appropriate cyanating reagent is critical and depends on the starting material, desired regioselectivity, and reaction conditions. The following table summarizes quantitative data for several common methods used in the synthesis of cyanopyridines.
| Cyanating Reagent | Starting Material | Key Co-reagents/Catalyst | Typical Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Trimethylsilyl cyanide (TMSCN) | Pyridine N-oxide | Triflic anhydride (Tf₂O), N-methylmorpholine (NMM) | Anhydrous CHCl₃, 60°C, 20h | 69-95[4] | High regioselectivity for C2/C4 positions; mild conditions.[4] | Requires prior synthesis of the N-oxide; potential for deoxygenation side reactions.[4] |
| Tosyl cyanide (TsCN) | Vinylallene | 4Å molecular sieves, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Toluene, 90°C, 3h | ~61[5] | Forms highly substituted pyridines via Diels-Alder cycloaddition.[5][6] | Limited to specific diene precursors; can form lactam byproducts without molecular sieves.[5] |
| Copper(I) cyanide (CuCN) | Halopyridine (Br, I) | None (reagent) | High temperatures (150-250°C), polar aprotic solvents (e.g., DMF) | 60-90 (Typical) | Well-established (Rosenmund-von Braun reaction); good for aryl halides. | Harsh reaction conditions; high temperatures; requires decomposition of copper complexes during workup.[4] |
| Ethyl cyanoformate | Cycloimmonium ylides | Triethylamine (TEA) | Acetonitrile, reflux, 24h | Good (Variable) | Acts as a dipolarophile in [3+2] cycloadditions to form fused systems (e.g., imidazo[1,2-a]pyridines). | Substrate-dependent reactivity; can act as a cyano or ethoxycarbonyl donor, affecting predictability.[7] |
Experimental Methodologies
Detailed protocols for key cyanation reactions provide a practical basis for laboratory application.
Cyanation of Pyridine N-oxides using Trimethylsilyl cyanide (TMSCN)
This protocol is adapted from a method for the C-H cyanation of N-containing heteroaromatics.[8]
-
Activation: To a solution of the pyridine N-oxide derivative (1.0 equiv) in anhydrous chloroform (0.1 M) under an argon atmosphere, add triflic anhydride (1.2 equiv) dropwise at room temperature. Stir the resulting solution for 1 hour.
-
Cyanation: Add trimethylsilyl cyanide (5.0 equiv) to the mixture. Seal the reaction vessel with a screw cap and stir at 60°C for 3 hours.
-
Aromatization: Remove the vessel from heat and quickly add N-methylmorpholine (1.3 equiv). Reseal the vial and continue stirring at 60°C for an additional 17 hours.
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired cyanopyridine.
Diels-Alder Reaction with Tosyl Cyanide (TsCN)
This procedure describes the synthesis of a highly substituted pyridine from a vinylallene precursor.[5]
-
Reaction Setup: In a two-necked flask under an inert atmosphere, place 4Å molecular sieves, a stir bar, and toluene. Add a solution of the vinylallene (1.0 equiv) in toluene, followed by tosyl cyanide (1.05 equiv).
-
Cycloaddition: Heat the reaction mixture in a preheated oil bath at 90°C for 3 hours.
-
Base Addition: Allow the mixture to cool to room temperature. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 equiv) and stir for 1 hour.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield the substituted pyridine.[5]
Rosenmund-von Braun Reaction using Copper(I) Cyanide (CuCN)
This is a classical method for the cyanation of aryl halides.[4]
-
Reaction Setup: In a dry flask, combine the bromopyridine (1.0 equiv) and copper(I) cyanide (1.1-1.5 equiv) in a high-boiling polar aprotic solvent such as DMF or pyridine.
-
Reaction: Heat the mixture to reflux (typically 150-200°C) and maintain for several hours, monitoring progress by TLC.
-
Workup: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it, and remove the solvent. Purify the crude product by crystallization or chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical relationship between dihydropyridine and pyridine scaffolds and the general workflows for cyanation.
Caption: Relationship between 1,4-Dihydropyridines and Cyanopyridines.
Caption: Generalized workflows for the synthesis of cyanopyridines.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Guide to Routes for tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For researchers and professionals in the dynamic field of drug development, the efficient and scalable synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. One such critical building block is tert-butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic scaffold integral to the development of various therapeutic agents. This guide provides a comprehensive comparison of two plausible synthetic pathways to this target molecule, offering an objective analysis of their respective methodologies, yields, and potential advantages. The presented routes are constructed from established chemical transformations, providing a practical framework for laboratory-scale synthesis and potential scale-up.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 1-Boc-4-piperidone via Cyanohydrin Formation and Dehydration | Route 2: From Isonipecotamide via N-protection, Dehydration, and Partial Reduction |
| Starting Material | 1-Boc-4-piperidone | Isonipecotamide |
| Key Transformations | Cyanohydrin formation, Dehydration | N-Boc protection, Dehydration, Partial Reduction |
| Overall Yield (Predicted) | Moderate | Moderate to High |
| Reagent Highlights | Trimethylsilyl cyanide (TMSCN), Phosphorus oxychloride (POCl₃) | Di-tert-butyl dicarbonate (Boc₂O), Trifluoroacetic anhydride (TFAA), DIBAL-H |
| Advantages | Fewer steps, commercially available starting material. | Avoids the use of highly toxic cyanide reagents directly on the piperidine ring. |
| Challenges | Handling of TMSCN, potential for side reactions during dehydration. | Multiple steps, requires careful control of reduction conditions. |
Route 1: Synthesis from 1-Boc-4-piperidone
This approach leverages the readily available starting material, 1-Boc-4-piperidone, and proceeds through a two-step sequence involving the formation of a cyanohydrin intermediate followed by dehydration to introduce the double bond and the cyano group concurrently.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM) at 0 °C is added trimethylsilyl cyanide (TMSCN, 1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude cyanohydrin, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The crude tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (1.0 eq) is dissolved in pyridine. The solution is cooled to 0 °C, and phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then heated to 80 °C for 2 hours. After cooling to room temperature, the mixture is poured onto ice and extracted with ethyl acetate. The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final product.
Route 2: Synthesis from Isonipecotamide
This alternative pathway begins with the commercially available isonipecotamide and involves N-protection, dehydration of the amide to a nitrile, and a subsequent partial reduction to introduce the double bond.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-carbamoylpiperidine-1-carboxylate
Isonipecotamide (1.0 eq) is suspended in a mixture of tetrahydrofuran (THF) and water. Sodium hydroxide (1.1 eq) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF. The reaction mixture is stirred at room temperature overnight. The THF is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the N-Boc protected amide.
Step 2: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate
tert-Butyl 4-carbamoylpiperidine-1-carboxylate (1.0 eq) is dissolved in dichloromethane (DCM). Triethylamine (3.0 eq) is added, and the solution is cooled to 0 °C. Trifluoroacetic anhydride (TFAA, 1.5 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of this compound
This step would theoretically involve a partial reduction or an alternative method to introduce the double bond. A potential, though not explicitly documented, approach could involve α-bromination followed by elimination. A more plausible, but multi-step alternative, would be a modified procedure starting from a related precursor. For the purpose of this guide, a direct partial reduction is presented as a hypothetical final step that would require significant optimization. A solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in toluene is cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.1 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is allowed to warm to room temperature and filtered through Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the target compound after purification. Note: This final step is a conceptual proposal and would require experimental validation and optimization.
Concluding Remarks
Both synthetic routes presented offer viable pathways to this compound. Route 1 appears more direct, but the use of TMSCN necessitates appropriate safety precautions. Route 2, while potentially involving more steps, circumvents the direct use of a cyanide source on the piperidine core and builds upon a very inexpensive starting material. The final step of Route 2, the introduction of the double bond, would require careful experimental investigation to establish a reliable and high-yielding protocol. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and safety considerations. This comparative guide serves as a foundational resource to inform such decisions and to facilitate the efficient synthesis of this valuable pharmaceutical intermediate.
A Comparative Guide to the Characterization of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate and its structurally related derivatives. The document focuses on the synthesis, characterization, and available performance data of these compounds, which are of significant interest in medicinal chemistry and drug discovery due to their versatile scaffold.
Introduction
The dihydropyridine core is a privileged scaffold in medicinal chemistry, famously represented by drugs such as nifedipine and amlodipine, which act as calcium channel blockers.[1] The introduction of a cyano group and a tert-butoxycarbonyl (Boc) protecting group offers synthetic handles for further functionalization, making these derivatives valuable intermediates in the synthesis of complex bioactive molecules. This guide will compare the title compound with other relevant dihydropyridine derivatives, providing available data on their synthesis and biological activities.
Comparison of Synthetic Routes and Physicochemical Properties
The synthesis of this compound and its analogs can be achieved through various synthetic strategies. A common approach involves the modification of a pre-existing piperidine ring system. Below is a comparison of the title compound with selected alternatives, highlighting key differences in their structure and available data on their synthesis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₆N₂O₂ | 208.26 | 873551-20-3[2] | |
| tert-Butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C₁₇H₂₂N₂O₂ | 286.37 | 158144-79-7[3] | |
| tert-Butyl (S)-5-cyano-4-hydroxy-6-methyl-3,6-dihydropyridine-1(2H)-carboxylate | ![]() | C₁₂H₁₈N₂O₃ | 238.28 | 3047293-07-9[4] |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for reproducibility and further development.
Synthesis of this compound
A reported synthesis of the title compound involves the cyanation of a triflate precursor.
Materials:
-
tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
-
Zinc cyanide
-
Tetrakis(triphenylphosphine)palladium(0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (6.0 g, 18 mmol) in dimethyl sulfoxide (60 mL), add tetrakis(triphenylphosphine)palladium(0) (0.84 g, 0.73 mmol) and zinc cyanide (3.81 g, 32 mmol).
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
After completion of the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash sequentially with water and saturated saline, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: 5% ethyl acetate/hexane) to yield the final product.
Characterization Data:
-
Mass Spectrum (MS): m/z = 209 (M + 1).
General Synthesis of 1,4-Dihydropyridine Derivatives (Hantzsch Synthesis)
Many dihydropyridine derivatives can be synthesized via the Hantzsch reaction, a one-pot condensation.[5]
Materials:
-
An aldehyde (e.g., substituted benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Ammonia or an ammonium salt
Procedure:
-
A mixture of the aldehyde, β-ketoester, and ammonia (or an ammonium salt) in a suitable solvent (e.g., ethanol) is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration and can be recrystallized from a suitable solvent to afford the pure 1,4-dihydropyridine derivative.
Performance Comparison: Biological Activity
While a direct comparative study is not available, individual studies on various dihydropyridine derivatives highlight their potential as modulators of ion channels and other biological targets.
| Compound/Derivative Class | Biological Activity | Key Findings |
| 1,4-Dihydropyridines (General) | Calcium Channel Blockers | Widely used for the treatment of hypertension and angina.[6] |
| Condensed 1,4-Dihydropyridine Derivatives | L-type and T-type Calcium Channel Blockers | Modification of the ester moiety can confer selectivity for T-type over L-type calcium channels.[6] |
| Various 1,4-Dihydropyridine Derivatives | Antimicrobial, Cytotoxic, and Antineoplastic Activity | Some derivatives have shown inhibitory effects against bacteria, fungi, and mycobacteria, as well as activity against certain tumor cell lines.[7] |
Stability and Spectroscopic Characterization
The stability of dihydropyridine derivatives is a critical factor in their handling and application. The Boc protecting group is generally stable under basic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[8] 1,4-dihydropyridines are also known to be susceptible to oxidation to the corresponding pyridine derivatives, which can be observed in spectroscopic data.[9]
Key Spectroscopic Features of 1,4-Dihydropyridines: [1][9]
-
¹H NMR: A characteristic N-H proton signal (a singlet) is typically observed. Its absence may indicate oxidation to the pyridine.
-
¹³C NMR: The spectra will show signals corresponding to the sp³ hybridized carbons of the dihydropyridine ring.
-
IR Spectroscopy: A characteristic N-H stretching vibration is usually present.
-
Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight. A peak at [M-2]⁺ can be indicative of the oxidized pyridine product.[9]
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic logic for the preparation of the title compound and a common route to dihydropyridine derivatives.
Caption: Synthetic route to the title compound.
Caption: The Hantzsch dihydropyridine synthesis.
References
- 1. ijrcs.org [ijrcs.org]
- 2. tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | C11H16N2O2 | CID 68431027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of N-Acyl Activated Cyanopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Boc protected cyanopyridine isomers, focusing on their synthesis, characterization, and reactivity. Due to the inherent low nucleophilicity of the pyridine ring nitrogen, which is further reduced by the electron-withdrawing cyano group, direct and stable N-Boc protection to form pyridinium salts is synthetically challenging.
A more viable and synthetically relevant approach to study the comparative reactivity of these isomers involves N-activation via a Reissert-Henze type reaction. This process typically involves the initial formation of a pyridine N-oxide, followed by activation with an acylating agent (such as di-tert-butyl dicarbonate, Boc₂O) and subsequent nucleophilic addition of a cyanide anion. This guide will focus on this methodology as a platform to compare the influence of the cyano group's position on the reactivity and properties of the resulting N-alkoxycarbonyl-cyanodihydropyridine products.
Comparative Data on Reissert-Henze Reaction of Cyanopyridine N-Oxides
The following table summarizes key data for the Reissert-Henze reaction applied to 2-, 3-, and 4-cyanopyridine N-oxides. This reaction provides a basis for comparing the susceptibility of the different isomers to N-activation and subsequent nucleophilic attack.
| Parameter | 2-Cyanopyridine N-Oxide | 4-Cyanopyridine N-Oxide | Reference Compound (Pyridine N-Oxide) |
| Starting Material | 2-Cyanopyridine N-Oxide | 4-Cyanopyridine N-Oxide | Pyridine N-Oxide |
| Acylating Agent | Benzoyl Chloride / (Boc)₂O | Benzoyl Chloride / (Boc)₂O | Benzoyl Chloride / (Boc)₂O |
| Cyanide Source | KCN / TMSCN | KCN / TMSCN | KCN / TMSCN |
| Typical Product | 1-Benzoyl-2,6-dicyano-1,2-dihydropyridine | 1-Benzoyl-2,4-dicyano-1,4-dihydropyridine | 1-Benzoyl-2-cyano-1,2-dihydropyridine |
| Yield (%) | Varies; generally moderate | 69-95% (with TMSCN)[1] | Moderate to high |
| Regioselectivity | Addition at C6 | Addition at C2 | Addition at C2 |
Note: Data for the Reissert-Henze reaction of 3-cyanopyridine N-oxide is less commonly reported in readily available literature, suggesting potential differences in reactivity or stability of the intermediates.
Spectroscopic Data Comparison
The position of the cyano group significantly influences the spectroscopic properties of both the parent compounds and their N-protected derivatives.
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | Key IR Absorptions (cm⁻¹) |
| 2-Cyanopyridine | 8.76 (ddd), 7.95 (td), 7.78 (ddd), 7.63 (dd) | 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN) | 2230 (C≡N), 1585, 1465, 1430 (Aromatic) |
| 3-Cyanopyridine | 8.91 (s), 8.85 (d), 8.00 (d), 7.48 (dd) | 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1 | 2235 (C≡N), 1580, 1475, 1420 (Aromatic) |
| 4-Cyanopyridine | 8.83 (d), 7.55 (d) | 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN) | 2240 (C≡N), 1595, 1550, 1410 (Aromatic) |
Experimental Protocols
General Protocol for N-Boc Protection of Amines
This protocol is adaptable for the N-Boc protection of aminopyridines, a related class of compounds where the Boc group protects an exocyclic amine.
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Base (e.g., Triethylamine, DMAP (catalytic))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution. For amine hydrochloride salts, a stoichiometric amount of base is required for neutralization.
-
Add di-tert-butyl dicarbonate to the mixture, either neat or as a solution in the same solvent.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., water, brine) to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected product.
-
Purification is typically achieved by column chromatography on silica gel.
General Protocol for the Reissert-Henze Reaction
This protocol describes the general steps for the cyanation of pyridine N-oxides, which can be adapted for cyanopyridine N-oxides.
Materials:
-
Pyridine N-oxide derivative (1.0 eq)
-
Acylating agent (e.g., Benzoyl chloride or (Boc)₂O) (1.1 eq)
-
Cyanide source (e.g., Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)) (1.2 eq)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the pyridine N-oxide derivative in the anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the acylating agent to the stirred solution. This forms the N-acyloxypyridinium salt intermediate.
-
Add the cyanide source to the reaction mixture. If using KCN, a two-phase system (e.g., DCM/water with a phase-transfer catalyst) may be employed. If using TMSCN, the reaction can be run in a single organic phase.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Reissert compound by column chromatography or recrystallization.
Reaction Pathways and Workflows
The following diagrams illustrate the logical workflow for the synthesis of cyanopyridines and their subsequent use in Reissert-Henze type reactions, providing a framework for their comparative study.
Caption: Workflow for the synthesis and Reissert-Henze reaction of cyanopyridines.
The reactivity of the N-activated cyanopyridinium intermediate is influenced by the position of the cyano group. This can be visualized as a logical relationship diagram.
Caption: Effect of cyano group position on Reissert-Henze reaction outcomes.
References
Navigating Isomeric Purity: A Comparative Guide to the Analysis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate, a key building block in the synthesis of various therapeutic agents.
The primary isomeric impurity of concern is the constitutional isomer, tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate, which can arise during synthesis. Additionally, the potential for enantiomeric and diastereomeric impurities necessitates robust analytical techniques for their detection and quantification. This guide delves into the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose, providing supporting data and detailed experimental protocols.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the accurate determination of isomeric purity. The following tables summarize the key performance attributes of HPLC, NMR, and MS for the analysis of this compound and its isomers.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Parameter | Reversed-Phase HPLC for Constitutional Isomers | Chiral HPLC for Enantiomers |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based (e.g., Chiralpak series) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Hexane:Isopropanol with a modifier (e.g., 0.1% Diethylamine) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25°C) | 25°C |
| Detection | UV at 210-240 nm | UV at 210-240 nm |
| Expected Retention Time | Baseline separation of isomers expected | Separation of enantiomers into two distinct peaks |
| Resolution (Rs) | > 2.0 for constitutional isomers | > 1.5 for enantiomers |
| Limit of Detection (LOD) | ng/mL range | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Representative)
| Parameter | This compound | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |
| ¹H NMR (400 MHz, CDCl₃) | ~1.5 (s, 9H, t-Bu), ~2.5 (t, 2H, CH₂), ~3.6 (t, 2H, CH₂), ~4.1 (s, 2H, CH₂) | ~1.5 (s, 9H, t-Bu), ~2.4 (m, 2H, CH₂), ~3.5 (t, 2H, CH₂), ~4.0 (s, 2H, CH₂), ~6.8 (m, 1H, =CH) |
| ¹³C NMR (100 MHz, CDCl₃) | ~28 (3C, t-Bu-CH₃), ~25 (CH₂), ~42 (CH₂), ~45 (CH₂), ~81 (t-Bu-C), ~105 (C-CN), ~118 (CN), ~154 (C=O) | ~28 (3C, t-Bu-CH₃), ~26 (CH₂), ~41 (CH₂), ~43 (CH₂), ~81 (t-Bu-C), ~118 (CN), ~125 (C-CN), ~135 (=CH), ~154 (C=O) |
Table 3: Mass Spectrometry (MS) Data
| Parameter | This compound | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate |
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Molecular Ion [M+H]⁺ | m/z 209.13 | m/z 209.13 |
| Key Fragmentation Ions | Loss of isobutylene (-56 Da) -> m/z 153; Loss of t-butyl (-57 Da) -> m/z 152 | Loss of isobutylene (-56 Da) -> m/z 153; Loss of t-butyl (-57 Da) -> m/z 152 |
| Distinguishing Fragments | Fragmentation patterns may differ slightly due to the position of the double bond, requiring careful analysis of relative ion abundances. | Fragmentation patterns may differ slightly due to the position of the double bond, requiring careful analysis of relative ion abundances. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable results.
Protocol 1: HPLC Analysis of Constitutional Isomers
Objective: To separate and quantify this compound from its constitutional isomer, tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample dissolved in mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare standard solutions of the main compound and the isomeric impurity of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Identify the peaks based on the retention times of the standards.
-
Quantification: Calculate the percentage of the isomeric impurity based on the peak area response.
Protocol 2: Chiral HPLC Analysis of Enantiomers
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase modifier)
-
Sample dissolved in mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). If necessary, add a small amount of DEA (e.g., 0.1%) to improve peak shape. Degas the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the sample and record the chromatogram.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Protocol 3: NMR Spectroscopic Analysis
Objective: To confirm the identity and assess the isomeric purity of the sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to observe are the chemical shifts, splitting patterns, and integration of the signals corresponding to the protons on and adjacent to the double bond, which will differ between the 5,6-dihydro and 3,6-dihydro isomers.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The chemical shifts of the sp² hybridized carbons of the double bond will be diagnostic for each isomer.
-
Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to identify the isomers and estimate their relative amounts.
Protocol 4: GC-MS Analysis
Objective: To identify and differentiate isomers based on their mass-to-charge ratio and fragmentation patterns.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
Reagents:
-
Helium (carrier gas)
-
Sample dissolved in a volatile organic solvent (e.g., dichloromethane)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (Helium)
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Data Interpretation: While the molecular ions of the constitutional isomers will be identical, their fragmentation patterns upon EI may show subtle differences in the relative abundances of fragment ions, which can be used for differentiation.
Visualization of Analytical Workflow
A logical workflow is crucial for the systematic analysis of isomeric purity.
Caption: Experimental workflow for isomeric purity analysis.
Signaling Pathway Visualization
Understanding the potential impact of isomeric impurities often relates to their differential interaction with biological targets.
Caption: Impact of an isomeric impurity on a signaling pathway.
By employing a multi-technique approach and following robust experimental protocols, researchers can confidently assess the isomeric purity of this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate.
Safety Operating Guide
Safe Disposal of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] |
II. Waste Segregation and Storage
Proper segregation and storage of chemical waste are the first steps in compliant disposal.
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory, at or near the point of waste generation.[2][3] This area must be under the control of the laboratory personnel.
-
Use Appropriate Waste Containers:
-
Select a container made of a material compatible with the chemical waste (e.g., high-density polyethylene).
-
The container must have a secure, tight-fitting lid to prevent leaks or spills.[2]
-
Ensure the container is clean and in good condition before use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the date when the first waste was added to the container.
-
-
Storage Practices:
III. Disposal Procedures
Disposal of this compound must be handled through your institution's hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
For solid waste, use a scoop or spatula to transfer the material into the designated hazardous waste container.
-
For solutions, pour the liquid waste carefully into the designated liquid hazardous waste container.
-
Avoid overfilling the container; leave at least 10% headspace to allow for expansion.
-
-
Empty Container Decontamination:
-
If the original chemical container is to be disposed of as regular trash, it must be thoroughly decontaminated.
-
As this compound contains a cyano group, it may be considered an acutely hazardous waste in some jurisdictions. In such cases, the container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[4]
-
The rinseate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, deface or remove the original label before disposing of the container in the regular trash.[4]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy, often up to one year for partially filled containers in an SAA), arrange for its collection.[2][3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or equivalent department.[3][4]
-
Crucial "Don'ts":
-
DO NOT dispose of this chemical down the sink or in the regular trash.[4][5]
-
DO NOT evaporate the chemical as a method of disposal.[4]
-
DO NOT mix this waste with other incompatible waste streams.[2]
IV. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Wear Appropriate PPE: Don the recommended PPE before attempting to clean the spill.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and absorb the spill. For solid spills, carefully sweep up the material.
-
Collect Waste: Place the absorbed material or swept solids into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate. Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required for incidental contact.[1] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[1] Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Safety glasses with side-shields conforming to EN166 are the minimum requirement.[3] When there is a splash hazard, chemical safety goggles and a face shield should be worn.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills.[1][5] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6][7] |
| Foot Protection | Closed-toe Shoes | Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[1][5] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS) for this or a closely related compound.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[9] Use a spatula for transfers. For solutions, use appropriate volumetric glassware and a pipette aid.
-
Reactions: Set up reactions in a chemical fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[9] Clean all contaminated surfaces.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[4][10]
Disposal Plan
Waste Characterization:
-
This compound should be treated as hazardous chemical waste.
Disposal Procedures:
-
Solid Waste: Collect unused solid material and any contaminated disposable labware (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[9]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[8]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container as per institutional guidelines.
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[3]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

